molecular formula C28H32FN5O B610592 RU-505

RU-505

Katalognummer: B610592
Molekulargewicht: 473.6 g/mol
InChI-Schlüssel: GMFHHCFJJZWFBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RU-505 is an inhibitor of the interaction between amyloid-β (Aβ) and fibrinogen, with a higher efficacy for inhibiting monomeric forms of Aβ bound to fibrinogen over oligomeric forms. In vitro, this compound (20 µM) normalizes fibrin clot formation that is disrupted when fibrinogen is bound to Aβ42. This compound (35 mg/kg) decreases the incidence of vessel occlusion in the Tg6799 transgenic mouse model of Alzheimer’s disease. Chronic treatment with this compound (35 mg/kg, s.c., every other day for 3 months) decreases Aβ deposition in blood vessels and cortical fibrinogen infiltration and microgliosis in the brain of Tg6799 mice. In addition, it improves spatial memory in chronically treated Tg6799 mice compared with vehicle control mice.>Novel Aβ-fibrinogen interaction inhibitor, rescuing altered thrombosis and cognitive decline in Alzheimer's disease mice>This compound is an Aβ-fibrinogen interaction inhibitor. It acts by rescuing altered thrombosis and cognitive decline in Alzheimer's disease mice.

Eigenschaften

IUPAC Name

N-benzyl-2-tert-butyl-N-[2-(dimethylamino)ethyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32FN5O/c1-28(2,3)25-18-26-30-23(17-24(34(26)31-25)21-11-13-22(29)14-12-21)27(35)33(16-15-32(4)5)19-20-9-7-6-8-10-20/h6-14,17-18H,15-16,19H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFHHCFJJZWFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=CC(=NC2=C1)C(=O)N(CCN(C)C)CC3=CC=CC=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

RU-505: A Novel Inhibitor of the Amyloid-β-Fibrinogen Interaction for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. While the precise etiology of AD is multifactorial, vascular contributions to the disease are increasingly recognized. A key interaction in the neurovascular pathology of AD is the binding of Aβ to fibrinogen, a primary protein involved in blood clotting. This interaction leads to the formation of structurally abnormal fibrin clots that are resistant to degradation, contributing to reduced cerebral blood flow, neuroinflammation, and cognitive decline. RU-505 is a small molecule inhibitor designed to specifically disrupt the Aβ-fibrinogen interaction, offering a novel therapeutic strategy for Alzheimer's disease. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of the Aβ-Fibrinogen Interaction

The principal mechanism of action of this compound is the inhibition of the binding of amyloid-beta (Aβ) to fibrinogen.[1] In the pathophysiology of Alzheimer's disease, the interaction between Aβ and fibrinogen is a critical event that contributes to neurovascular dysfunction. This binding alters the structure of fibrin clots, making them more resistant to enzymatic degradation by plasmin. The persistence of these abnormal clots in the cerebral vasculature can lead to reduced blood flow, microinfarcts, and increased inflammation, all of which are implicated in the progression of AD.[1]

This compound was identified through a high-throughput screening of approximately 93,000 compounds as a potent inhibitor of this interaction.[1] By binding to Aβ, this compound prevents its association with fibrinogen, thereby restoring normal fibrin clot structure and promoting their timely degradation.[1] This action alleviates the downstream pathological consequences of the Aβ-fibrinogen interaction.

Quantitative Inhibition Data

The inhibitory potency of this compound on the Aβ-fibrinogen interaction was quantified using two distinct in vitro assays: a Fluorescence Polarization (FP) assay and an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA).

Assay TypeIC50 Value (µM)Description
Fluorescence Polarization (FP)5.00Measures the change in polarization of a fluorescently labeled Aβ peptide upon binding to fibrinogen.
AlphaLISA2.72A bead-based immunoassay that measures the proximity of biotinylated Aβ and a fibrinogen antibody.

Table 1: In vitro inhibitory activity of this compound on the Aβ-fibrinogen interaction.[1]

Signaling Pathway and Downstream Effects

The inhibition of the Aβ-fibrinogen interaction by this compound initiates a cascade of beneficial downstream effects that counter the neurovascular pathology of Alzheimer's disease. A simplified representation of this pathway is illustrated below.

RU505_Mechanism_of_Action cluster_pathology Alzheimer's Disease Pathophysiology cluster_intervention Therapeutic Intervention with this compound Abeta Amyloid-β (Aβ) Ab_Fib_Complex Aβ-Fibrinogen Complex Abeta->Ab_Fib_Complex Fibrinogen Fibrinogen Fibrinogen->Ab_Fib_Complex Abnormal_Clots Abnormal, Persistent Fibrin Clots Ab_Fib_Complex->Abnormal_Clots Altered Fibrin Structure Reduced_CBF Reduced Cerebral Blood Flow Abnormal_Clots->Reduced_CBF Vessel Occlusion Neuroinflammation Neuroinflammation Abnormal_Clots->Neuroinflammation Microglial Activation Neuronal_Dysfunction Neuronal Dysfunction & Cognitive Decline Reduced_CBF->Neuronal_Dysfunction Neuroinflammation->Neuronal_Dysfunction RU505 This compound RU505->Abeta Inhibits Interaction Normal_Clots Normal Fibrin Clot Formation & Degradation Improved_CBF Improved Cerebral Blood Flow Normal_Clots->Improved_CBF Reduced_Inflammation Reduced Neuroinflammation Normal_Clots->Reduced_Inflammation Improved_Cognition Improved Cognitive Function Improved_CBF->Improved_Cognition Reduced_Inflammation->Improved_Cognition

Figure 1: Signaling pathway illustrating the mechanism of action of this compound in Alzheimer's disease.

Preclinical Efficacy in Alzheimer's Disease Models

The therapeutic potential of this compound has been evaluated in transgenic mouse models of Alzheimer's disease, which recapitulate key aspects of the human disease pathology.

Animal Models

The primary animal model used in these studies was the Tg6799 mouse model , also known as the 5XFAD model .[2] These mice overexpress five familial Alzheimer's disease mutations in the human amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes, leading to an aggressive and early onset of Aβ deposition, amyloid plaque formation, and cognitive deficits.[2][3][4]

In Vivo Experimental Workflow

The in vivo efficacy of this compound was assessed through a series of experiments designed to measure its impact on thrombosis, neuroinflammation, and cognitive function.

InVivo_Workflow start Tg6799 AD Mouse Model treatment Long-term this compound Treatment (or Vehicle Control) start->treatment thrombosis_assay Ferric Chloride-Induced Thrombosis Assay treatment->thrombosis_assay cognitive_assay Y-Maze Spontaneous Alternation Test treatment->cognitive_assay histology Immunohistochemical Analysis of Brain Tissue treatment->histology data_analysis Data Analysis and Statistical Comparison thrombosis_assay->data_analysis cognitive_assay->data_analysis histology->data_analysis outcome Assessment of Therapeutic Efficacy data_analysis->outcome

Figure 2: General experimental workflow for in vivo studies of this compound in a mouse model of Alzheimer's disease.

Summary of In Vivo Results

Long-term treatment with this compound in Tg6799 mice resulted in significant improvements in several key pathological and behavioral endpoints.

ParameterObservationSignificance
Cerebral Thrombosis This compound treatment inhibited vessel occlusion in the ferric chloride-induced thrombosis model.Demonstrates restoration of normal hemostasis in the cerebral vasculature.
Vascular Amyloid Significant reduction in vascular amyloid deposition (cerebral amyloid angiopathy) in the cortex.Indicates clearance or prevention of Aβ accumulation in and around blood vessels.
Neuroinflammation Reduced microgliosis (activation of microglia) in the cortex.Suggests a dampening of the inflammatory response associated with Aβ pathology.
Cognitive Function Improved performance in the Y-maze spontaneous alternation test, indicating enhanced spatial working memory.Shows a rescue of the cognitive deficits characteristic of the AD mouse model.

Table 2: Summary of the in vivo therapeutic effects of this compound in the Tg6799 mouse model of Alzheimer's disease.[1]

Detailed Experimental Protocols

In Vitro Inhibition Assays

This assay measures the inhibition of the Aβ-fibrinogen interaction by detecting changes in the polarization of fluorescently labeled Aβ.

  • Reagents:

    • TAMRA-labeled Aβ peptide

    • Human fibrinogen

    • This compound or other test compounds

    • Assay buffer (e.g., PBS with 0.1% BSA)

  • Procedure:

    • A solution containing TAMRA-labeled Aβ and human fibrinogen is prepared in the assay buffer.

    • This compound is serially diluted and added to the Aβ-fibrinogen solution in a 384-well plate.

    • The plate is incubated at room temperature to allow the binding to reach equilibrium.

    • The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.

    • The IC50 value is calculated from the dose-response curve of this compound.[1]

This bead-based immunoassay provides a sensitive measure of the Aβ-fibrinogen interaction.

  • Reagents:

    • Biotinylated Aβ42

    • Human fibrinogen

    • Anti-fibrinogen antibody

    • Streptavidin-coated donor beads

    • Protein A-conjugated acceptor beads

    • This compound or other test compounds

    • AlphaLISA assay buffer

  • Procedure:

    • Biotinylated Aβ42 and human fibrinogen are incubated with this compound in a 384-well plate.[1]

    • A mixture of anti-fibrinogen antibody, streptavidin-coated donor beads, and protein A-conjugated acceptor beads is added.[1]

    • The plate is incubated in the dark at room temperature.

    • In the presence of the Aβ-fibrinogen interaction, the donor and acceptor beads are brought into close proximity, generating a chemiluminescent signal upon excitation.

    • The signal is measured using an AlphaLISA-compatible plate reader.

    • The IC50 value is determined from the dose-response curve.[1]

In Vivo Efficacy Studies

This model is used to assess the pro-thrombotic state in the cerebral vasculature of AD mice and the effect of this compound.

  • Animal Preparation:

    • Tg6799 mice are anesthetized.

    • The carotid artery is surgically exposed.

  • Thrombosis Induction:

    • A filter paper saturated with ferric chloride (FeCl₃) solution is applied to the surface of the carotid artery for a defined period (e.g., 3 minutes).[5][6]

    • FeCl₃ induces endothelial injury, leading to the formation of a thrombus.

  • Blood Flow Measurement:

    • Cerebral blood flow is monitored using a Doppler flow probe placed downstream of the injury site.

    • The time to vessel occlusion is recorded.

  • Treatment Protocol:

    • Mice are treated with this compound or vehicle for a specified duration prior to the thrombosis induction.

    • The effect of this compound on the time to occlusion is compared to the vehicle control group.

This behavioral test assesses spatial working memory, which is impaired in AD mouse models.[7][8][9][10][11]

  • Apparatus:

    • A Y-shaped maze with three identical arms.

  • Procedure:

    • Each mouse is placed in the center of the Y-maze and allowed to freely explore the arms for a set period (e.g., 8 minutes).[8]

    • The sequence of arm entries is recorded.

    • A spontaneous alternation is defined as successive entries into the three different arms.

  • Data Analysis:

    • The percentage of spontaneous alternations is calculated as: (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100.

    • A higher percentage of spontaneous alternations indicates better spatial working memory.

    • The performance of this compound-treated mice is compared to that of vehicle-treated mice.

Conclusion

This compound represents a promising, novel therapeutic agent for Alzheimer's disease with a distinct mechanism of action. By specifically inhibiting the interaction between amyloid-beta and fibrinogen, this compound targets a key neurovascular pathology in AD. Preclinical studies have demonstrated its ability to restore normal blood clot dynamics, reduce vascular amyloid deposition and neuroinflammation, and consequently, improve cognitive function in a relevant animal model of the disease. The data presented in this whitepaper provide a strong rationale for the continued development of this compound and other inhibitors of the Aβ-fibrinogen interaction as a potential treatment for Alzheimer's disease.

References

The Role of RU-505 in the Reduction of Cerebral Amyloid Angiopathy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerebral Amyloid Angiopathy (CAA) is a critical component of Alzheimer's Disease (AD) and a significant contributor to cognitive decline, characterized by the deposition of β-amyloid (Aβ) peptides in the walls of cerebral blood vessels. This accumulation leads to a cascade of detrimental effects, including altered blood flow, neuroinflammation, and an increased risk of microinfarcts and hemorrhages. A promising therapeutic strategy involves the inhibition of the interaction between Aβ and fibrinogen, a key protein in the blood coagulation cascade. This interaction promotes the formation of abnormal, persistent fibrin clots. RU-505, a small molecule inhibitor, has emerged as a potent disruptor of the Aβ-fibrinogen interaction. This technical guide provides an in-depth overview of the mechanism of action of this compound, its efficacy in preclinical models, and the experimental protocols used to validate its therapeutic potential in reducing CAA.

Introduction

The pathology of Alzheimer's Disease is complex, with the accumulation of β-amyloid plaques and neurofibrillary tangles being the most recognized hallmarks. However, the vascular component of the disease, particularly Cerebral Amyloid Angiopathy, plays a crucial role in its progression. The interaction between soluble Aβ and fibrinogen results in the formation of fibrin clots that are structurally abnormal and resistant to degradation by the fibrinolytic system.[1] This leads to vascular occlusion, reduced cerebral blood flow, and neuroinflammation, all of which contribute to neuronal damage and cognitive deficits.[1][2]

This compound was identified through a high-throughput screening as an effective inhibitor of the Aβ-fibrinogen interaction.[1][2] Its ability to cross the blood-brain barrier makes it a viable candidate for treating the cerebrovascular pathologies associated with AD.[3] Preclinical studies have demonstrated that this compound can restore normal fibrin clot formation, reduce vascular amyloid deposition, decrease neuroinflammation, and ultimately improve cognitive function in mouse models of AD.[1][2][4]

Mechanism of Action of this compound

This compound functions by directly binding to Aβ, thereby preventing its interaction with fibrinogen.[1] This inhibitory action has been quantified through various in vitro assays, which demonstrate its high efficacy.

Quantitative Data on this compound Efficacy
Assay TypeParameterValue (µM)
Fluorescence Polarization (FP)IC505.00[3]
AlphaLISAIC502.72[3]

These values indicate the concentration of this compound required to inhibit 50% of the Aβ-fibrinogen interaction, highlighting its potency.

Signaling Pathway

The interaction between Aβ and fibrinogen initiates a pathological cascade. This compound intervenes at a critical early step in this pathway.

RU505_Mechanism cluster_Vascular_Lumen Vascular Lumen cluster_Intervention Therapeutic Intervention cluster_Downstream_Effects Pathological Consequences Abeta Soluble Aβ Ab_Fib_Complex Aβ-Fibrinogen Complex Abeta->Ab_Fib_Complex Binds Fibrinogen Fibrinogen Fibrinogen->Ab_Fib_Complex Fibrin_Monomer Fibrin Monomer Fibrinogen->Fibrin_Monomer Abnormal_Clot Abnormal, Persistent Fibrin Clot Ab_Fib_Complex->Abnormal_Clot Polymerization Thrombin Thrombin Thrombin->Fibrinogen Cleaves Fibrin_Monomer->Abnormal_Clot Vascular_Occlusion Vascular Occlusion Abnormal_Clot->Vascular_Occlusion RU505 This compound RU505->Abeta Binds & Inhibits Interaction Neuroinflammation Neuroinflammation (Microgliosis) Vascular_Occlusion->Neuroinflammation Cognitive_Decline Cognitive Decline Neuroinflammation->Cognitive_Decline

Caption: Mechanism of this compound in preventing the pathological Aβ-fibrinogen cascade.

Preclinical Efficacy of this compound in Animal Models

The therapeutic potential of this compound has been evaluated in transgenic mouse models of Alzheimer's Disease, which develop cerebral amyloid angiopathy. Long-term treatment with this compound demonstrated significant improvements in multiple pathological hallmarks of CAA.

Quantitative In Vivo Efficacy of this compound
ParameterAnimal ModelTreatmentOutcome
Vascular Amyloid DepositionAD Transgenic MiceLong-term this compoundSignificant reduction in the cortex[1][2]
Neuroinflammation (Microgliosis)AD Transgenic MiceLong-term this compoundSignificant reduction in the cortex[1]
Vessel OcclusionAD Transgenic MiceThis compoundInhibition of vessel occlusion[1][2]
Cognitive FunctionTg6799 MiceThis compoundReversal of prothrombotic phenotype and improved cognitive function[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following sections outline the key experimental protocols used to assess the efficacy of this compound.

In Vitro Aβ-Fibrinogen Interaction Assays

This assay measures the change in the polarization of fluorescently labeled Aβ upon binding to fibrinogen. Inhibition of this interaction by this compound results in a decrease in polarization.

Protocol:

  • A fluorescently labeled Aβ peptide (tracer) is incubated with fibrinogen in a buffer solution.

  • Varying concentrations of this compound are added to the mixture.

  • The fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

AlphaLISA is a bead-based immunoassay that measures the interaction between biotinylated Aβ and fibrinogen.

Protocol:

  • Biotinylated Aβ42 (10 nM) and fibrinogen (1 nM) are incubated with varying concentrations of this compound in a 384-well plate for 30 minutes at room temperature.[5]

  • A mixture of anti-fibrinogen antibody, streptavidin-conjugated donor beads, and protein A-conjugated acceptor beads is added.[5]

  • The plate is incubated for 90 minutes at room temperature.[5]

  • The AlphaLISA signal is read on an EnVision plate reader.[5]

In Vitro Fibrin Clot Formation and Degradation Assay

This assay assesses the ability of this compound to restore normal fibrin clot structure and degradation in the presence of Aβ.

Protocol:

  • This compound or a vehicle (DMSO) is incubated with fibrinogen in the presence or absence of Aβ42.[1]

  • Plasminogen, thrombin, tissue plasminogen activator (tPA), and CaCl2 are added to initiate clot formation and subsequent fibrinolysis.[1]

  • Fibrin clot formation and degradation are monitored by measuring the turbidity of the solution over time.[1]

In Vivo Ferric Chloride (FeCl3)-Induced Thrombosis Model

This model is used to evaluate the effect of this compound on thrombus formation in live animals.

Protocol:

  • AD transgenic mice are anesthetized, and the carotid artery is exposed.

  • A filter paper saturated with FeCl3 solution (e.g., 10%) is applied to the artery to induce endothelial injury and thrombus formation.

  • Blood flow in the carotid artery is monitored using a Doppler probe to determine the time to occlusion.

  • This compound or a vehicle is administered to the mice prior to the injury to assess its effect on preventing or delaying vessel occlusion.

FeCl3_Workflow start Start anesthetize Anesthetize Mouse (AD Transgenic Model) start->anesthetize expose_artery Surgically Expose Carotid Artery anesthetize->expose_artery administer_drug Administer this compound or Vehicle expose_artery->administer_drug induce_injury Induce Injury: Apply FeCl3-soaked Filter Paper administer_drug->induce_injury monitor_flow Monitor Blood Flow with Doppler Probe induce_injury->monitor_flow record_occlusion Record Time to Vessel Occlusion monitor_flow->record_occlusion analyze_data Analyze and Compare Occlusion Times record_occlusion->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vivo FeCl3-induced thrombosis model.

Immunohistochemical Analysis of CAA and Microgliosis

This method is used to quantify the extent of vascular amyloid deposition and neuroinflammation in brain tissue.

Protocol:

  • Brain tissue from treated and control mice is collected, fixed, and sectioned.

  • Sections are stained with antibodies specific for Aβ (to detect amyloid deposits) and Iba1 (a marker for microglia).

  • The stained sections are imaged using microscopy.

  • The amyloid burden is quantified as the percentage of the vessel area positive for Aβ staining.

  • Microgliosis is quantified by counting the number of activated microglia in specific brain regions.

Cognitive Function Assessment

Cognitive function in mouse models is assessed using behavioral tests such as the fear conditioning test.

Protocol:

  • Training Phase: Mice are placed in a novel chamber and exposed to a neutral conditioned stimulus (e.g., a tone) paired with an aversive unconditioned stimulus (e.g., a mild foot shock).

  • Contextual Fear Testing: The following day, mice are returned to the same chamber, and their freezing behavior (a measure of fear memory) is recorded in the absence of the shock.

  • Cued Fear Testing: Mice are placed in a different context and exposed to the conditioned stimulus (the tone), and their freezing behavior is measured.

  • Increased freezing time in this compound-treated mice compared to vehicle-treated AD mice indicates an improvement in learning and memory.

Conclusion and Future Directions

This compound represents a novel therapeutic approach for Alzheimer's Disease that targets the well-established link between cerebrovascular pathology and cognitive decline. By specifically inhibiting the interaction between β-amyloid and fibrinogen, this compound mitigates the downstream effects of abnormal clot formation, including vascular occlusion, neuroinflammation, and neuronal dysfunction. The preclinical data strongly support its potential as a disease-modifying therapy for Cerebral Amyloid Angiopathy.

Further research is needed to optimize the pharmacokinetic and pharmacodynamic properties of this compound and to evaluate its long-term safety and efficacy in more advanced preclinical models. Ultimately, clinical trials will be necessary to determine the therapeutic benefit of this promising compound in patients with Alzheimer's Disease and Cerebral Amyloid Angiopathy. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers working to advance our understanding and treatment of this devastating neurodegenerative disease.

References

RU-505: A Novel Inhibitor of Amyloid-β-Fibrinogen-Mediated Abnormal Clot Formation in the Brain

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cerebrovascular abnormalities, including the formation of abnormal blood clots, are increasingly recognized as a critical component of Alzheimer's disease (AD) pathology. The interaction between β-amyloid (Aβ) peptide and fibrinogen is a key driver of this phenomenon, leading to the formation of structurally abnormal fibrin clots that are resistant to degradation. RU-505 has been identified as a potent small molecule inhibitor of this interaction.[1] This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound's effect on abnormal blood clot formation in the brain. The data presented herein is collated from seminal preclinical studies and is intended to provide a foundational resource for researchers in neurobiology, hematology, and drug development.

Introduction

The pathology of Alzheimer's disease extends beyond neuronal plaques and tangles to significant vascular dysregulation. A crucial aspect of this vasculopathy is the interaction between circulating fibrinogen and the Aβ peptide, which is deposited in and around cerebral blood vessels. This interaction alters the structure of fibrin clots, making them more resistant to fibrinolysis and contributing to reduced cerebral blood flow and microinfarcts.[1]

This compound is a pyrazole-pyrimidine compound identified through high-throughput screening as a specific inhibitor of the Aβ-fibrinogen interaction.[1] Preclinical studies have demonstrated its potential to normalize Aβ-induced aberrant thrombosis, reduce vascular amyloid deposition, and ameliorate cognitive deficits in mouse models of AD.[1][2] This document details the core preclinical findings and the methodologies used to evaluate the efficacy of this compound.

Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of the binding of β-amyloid to fibrinogen. This targeted action prevents the Aβ-mediated alteration of fibrin clot structure.

Diagram: Proposed Mechanism of this compound Action

RU505_Mechanism cluster_0 Normal Clot Formation cluster_1 Pathological Clot Formation in AD cluster_2 Action of this compound Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Cleavage Thrombin Thrombin Clot Normal Fibrin Clot Fibrin->Clot Polymerization Abeta β-Amyloid (Aβ) Abeta_Fibrinogen Aβ-Fibrinogen Complex Abeta->Abeta_Fibrinogen Fibrinogen_AD Fibrinogen Fibrinogen_AD->Abeta_Fibrinogen Altered_Clot Altered, Lysis-Resistant Fibrin Clot Abeta_Fibrinogen->Altered_Clot Abnormal Polymerization RU505 This compound Abeta_inhibited β-Amyloid (Aβ) RU505->Abeta_inhibited Binds to Aβ Fibrinogen_normal Fibrinogen Abeta_inhibited->Fibrinogen_normal Interaction Blocked FP_Assay cluster_0 Assay Principle cluster_1 Inhibition by this compound cluster_2 Detection Tracer Fluorescently-labeled Aβ (Tracer) Complex Tracer-Fibrinogen Complex Tracer->Complex Fibrinogen Fibrinogen Fibrinogen->Complex RU505 This compound Tracer_Inhibited Fluorescently-labeled Aβ RU505->Tracer_Inhibited Inhibits Binding Fibrinogen_Free Fibrinogen PolarizedLight Polarized Excitation Light Low_Polarization Low Polarization (Free Tracer) PolarizedLight->Low_Polarization High_Polarization High Polarization (Bound Tracer) PolarizedLight->High_Polarization FeCl3_Model cluster_0 Animal Preparation cluster_1 Thrombosis Induction cluster_2 Monitoring and Analysis Anesthesia Anesthetize Mouse Surgery Expose Carotid Artery Anesthesia->Surgery FeCl3_prep Soak Filter Paper in FeCl3 FeCl3_apply Apply to Artery FeCl3_prep->FeCl3_apply BloodFlow Monitor Blood Flow (Doppler Probe) OcclusionTime Measure Time to Occlusion BloodFlow->OcclusionTime

References

Preclinical Profile of RU-505: A Novel Inhibitor of the Aβ-Fibrinogen Interaction for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the preclinical data for RU-505, a small molecule inhibitor of the beta-amyloid (Aβ) and fibrinogen interaction, as a potential therapeutic agent for cognitive decline in Alzheimer's disease. The information presented is based on foundational research, primarily from the work of Ahn et al. (2014) published in the Journal of Experimental Medicine.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of Aβ plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline. Growing evidence points to a significant vascular component in AD pathology. Fibrinogen, a key protein in the blood coagulation cascade, has been identified as a critical factor that interacts with Aβ, contributing to abnormal fibrin clot formation, reduced cerebral blood flow, and neuroinflammation.[1][2][3] this compound was identified through a high-throughput screening as a potent inhibitor of this Aβ-fibrinogen interaction, offering a novel therapeutic strategy targeting the neurovascular pathology in AD.[2][3]

Mechanism of Action

This compound is a small molecule that directly inhibits the binding of Aβ to fibrinogen.[1][2][3] This action is crucial as the Aβ-fibrinogen interaction is known to induce the formation of structurally abnormal fibrin clots that are resistant to degradation, leading to persistent micro-occlusions in the cerebral vasculature and contributing to neuroinflammation. By preventing this interaction, this compound is hypothesized to restore normal fibrin clot dynamics, improve cerebral microcirculation, and reduce the inflammatory cascade associated with fibrinogen deposition in the brain.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibition of Aβ-Fibrinogen Interaction
Assay TypeIC50 (µM)Reference
Fluorescence Polarization (FP)5.00[4]
AlphaLISA2.72[4]
Table 2: In Vivo Efficacy of this compound in Tg6799 Mice (5XFAD Model)
ParameterOutcome MeasureVehicle-Treated Tg6799This compound-Treated Tg6799Wild-Type Controlp-valueReference
Cognitive Function (Contextual Fear Conditioning) Freezing Behavior (%)~25%~45%~50%<0.05[1]
Cognitive Function (Barnes Maze) Primary Latency to Find Escape Hole (Day 4)~60s~30s~25s<0.01[1]
Neuropathology (Vascular Amyloid) Thioflavin S Positive Area (%)~0.6%~0.2%N/A<0.01[1]
Neuropathology (Microgliosis) Iba1-Positive Area (%)~1.2%~0.5%~0.3%<0.01[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below, based on the procedures described in Ahn et al. (2014).

Animal Model

The Tg6799 mouse model, a 5XFAD transgenic line, was used in these studies.[5] This model co-expresses five human familial Alzheimer's disease mutations in the amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes, leading to accelerated Aβ deposition and cognitive deficits.

Drug Administration

For long-term studies, this compound was administered to Tg6799 mice for 3 months via intraperitoneal (i.p.) injection at a dosage of 10 mg/kg daily. Control animals received vehicle injections.

Contextual Fear Conditioning
  • Training: Mice were placed in a conditioning chamber and allowed to explore for 2 minutes. A 30-second tone (conditioned stimulus, CS) was presented, followed by a 2-second foot shock (0.7 mA, unconditioned stimulus, US). This was repeated after a 2-minute interval.

  • Testing: 24 hours after training, mice were returned to the same chamber, and freezing behavior was recorded for 5 minutes without any stimuli. The percentage of time spent freezing was quantified as a measure of contextual fear memory.

Barnes Maze
  • Apparatus: A circular platform with 20 equally spaced holes around the perimeter, one of which leads to an escape box.

  • Training: Mice were placed in the center of the maze and motivated to find the escape box by a bright overhead light and a buzzer. Four trials per day were conducted for four consecutive days. The latency to find and enter the escape hole was recorded.

  • Probe Trial: On day 5, the escape box was removed, and the mice were allowed to explore the maze for 90 seconds. The time spent in the target quadrant (where the escape box was previously located) was measured to assess spatial memory retention.

Immunohistochemistry
  • Tissue Preparation: Mice were transcardially perfused with PBS, and their brains were harvested. One hemisphere was fixed in 4% paraformaldehyde and sectioned.

  • Staining for Vascular Amyloid: Brain sections were stained with Thioflavin S, a fluorescent dye that binds to beta-sheet-rich structures like amyloid plaques.

  • Staining for Microgliosis: Sections were immunostained with an antibody against Iba1 (Ionized calcium-binding adapter molecule 1), a marker for microglia.

  • Quantification: The percentage of the cortical area positive for Thioflavin S or Iba1 staining was quantified using imaging software.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Therapeutic Effect

RU505_Pathway Abeta Amyloid-β (Aβ) AbetaFib_Complex Aβ-Fibrinogen Complex Abeta->AbetaFib_Complex Binds to Fibrinogen Fibrinogen Fibrinogen->AbetaFib_Complex AbnormalClots Abnormal Fibrin Clots (Resistant to Degradation) AbetaFib_Complex->AbnormalClots Leads to Neuroinflammation Neuroinflammation (Microglial Activation) AbetaFib_Complex->Neuroinflammation Directly Activates Microglia RU505 This compound RU505->AbetaFib_Complex Inhibits Formation VascularOcclusion Cerebral Microvascular Occlusion AbnormalClots->VascularOcclusion Causes VascularOcclusion->Neuroinflammation Induces CognitiveDecline Cognitive Decline VascularOcclusion->CognitiveDecline Contributes to Neuroinflammation->CognitiveDecline Contributes to

Caption: Proposed mechanism of this compound in ameliorating Alzheimer's pathology.

Preclinical Experimental Workflow for this compound Evaluation

RU505_Workflow HTS High-Throughput Screening (FP & AlphaLISA Assays) HitID Identification of this compound as Aβ-Fibrinogen Inhibitor HTS->HitID InVitro In Vitro Validation (Fibrin Clot Formation Assays) HitID->InVitro AnimalModel Animal Model Selection (Tg6799 - 5XFAD Mice) InVitro->AnimalModel LongTermTx Long-Term Treatment (3 months, 10 mg/kg/day i.p.) AnimalModel->LongTermTx Behavioral Behavioral Assessment (Contextual Fear Conditioning & Barnes Maze) LongTermTx->Behavioral Histology Post-Mortem Neuropathological Analysis (Immunohistochemistry for Aβ and Microglia) LongTermTx->Histology DataAnalysis Data Analysis & Interpretation Behavioral->DataAnalysis Histology->DataAnalysis Conclusion Conclusion: This compound shows therapeutic potential DataAnalysis->Conclusion

Caption: A logical workflow for the preclinical evaluation of this compound.

Conclusion

The preclinical data on this compound strongly suggest that targeting the interaction between Aβ and fibrinogen is a viable therapeutic strategy for Alzheimer's disease. The compound has demonstrated robust efficacy in vitro and in a relevant animal model, leading to improvements in cognitive function and reductions in key neuropathological hallmarks. These findings warrant further investigation into the pharmacokinetic and pharmacodynamic properties of this compound and its potential for clinical development. The focus on the neurovascular component of Alzheimer's disease represents a promising and complementary approach to existing therapeutic strategies.

References

An In-depth Technical Guide on RU-505 and its Impact on Vascular Amyloid Deposition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerebral amyloid angiopathy (CAA), characterized by the deposition of amyloid-β (Aβ) peptides in the walls of cerebral blood vessels, is a common pathological feature of Alzheimer's disease (AD) and a significant contributor to cognitive decline. The interaction between Aβ and the blood coagulation protein fibrinogen has been identified as a key event in the pathogenesis of CAA, leading to the formation of structurally abnormal and degradation-resistant fibrin clots. This altered vascular environment contributes to reduced cerebral blood flow, neuroinflammation, and blood-brain barrier (BBB) disruption. RU-505, a small molecule inhibitor, has emerged as a promising therapeutic agent that specifically targets the Aβ-fibrinogen interaction. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, its efficacy in reducing vascular amyloid deposition, and its impact on cognitive function in animal models of AD. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

The vascular component of Alzheimer's disease is increasingly recognized as a critical element in its pathophysiology. Cerebrovascular abnormalities, including diminished cerebral blood flow and microinfarcts, are frequently observed in AD patients.[1][2] A key molecular interaction implicated in this vascular pathology is the binding of Aβ peptides to fibrinogen.[3][4] This interaction leads to the formation of aberrant fibrin clots that are resistant to enzymatic degradation by plasmin, contributing to their persistence in the cerebral vasculature.[3][5] This chronic vascular insult is thought to exacerbate neuroinflammation and contribute to the neurodegenerative cascade.

This compound was identified through a high-throughput screening campaign as a potent inhibitor of the Aβ-fibrinogen interaction.[1][6] It is a small molecule that has demonstrated the ability to cross the blood-brain barrier, a critical feature for any centrally acting therapeutic.[2][7] Preclinical studies have shown that by preventing the interaction between Aβ and fibrinogen, this compound can normalize fibrin clot structure, reduce vascular amyloid deposition, and ameliorate cognitive deficits in transgenic mouse models of AD.[1][3] This guide will delve into the technical details of the research supporting the therapeutic potential of this compound.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by directly interfering with the binding of amyloid-β to fibrinogen. This interaction is a critical early step in the pathological cascade that leads to vascular amyloid deposition and its downstream consequences.

The Aβ-Fibrinogen Interaction Signaling Pathway

The interaction between Aβ and fibrinogen initiates a cascade of events that disrupts normal hemostasis and promotes a pro-inflammatory and pro-thrombotic state within the cerebral vasculature. The binding of Aβ to fibrinogen alters the structure of the fibrinogen molecule, which in turn leads to the formation of fibrin clots with an abnormal, dense structure that is resistant to degradation by the fibrinolytic system. This persistence of fibrin clots contributes to vascular occlusion, reduced cerebral blood flow, and localized inflammation.

A_Fibrinogen_Pathway cluster_blood Blood Vessel Lumen cluster_downstream Pathological Consequences Abeta Amyloid-β (Aβ) Abeta_Fibrinogen Aβ-Fibrinogen Complex Abeta->Abeta_Fibrinogen Fibrinogen Fibrinogen Fibrinogen->Abeta_Fibrinogen Fibrin Abnormal Fibrin Clot (Resistant to Degradation) Abeta_Fibrinogen->Fibrin forms Thrombin Thrombin Thrombin->Fibrin converts Vascular_Occlusion Vascular Occlusion & Reduced CBF Fibrin->Vascular_Occlusion Inflammation Neuroinflammation Fibrin->Inflammation RU505 This compound RU505->Abeta_Fibrinogen inhibits BBB_disruption BBB Disruption Vascular_Occlusion->BBB_disruption Cognitive_Decline Cognitive Decline Inflammation->Cognitive_Decline BBB_disruption->Cognitive_Decline

Figure 1. Signaling pathway of the Aβ-fibrinogen interaction and this compound intervention.

Quantitative Data on the Efficacy of this compound

The efficacy of this compound has been quantified in a series of in vitro and in vivo experiments. The following tables summarize the key findings from preclinical studies.

Table 1: In Vitro Efficacy of this compound
Assay TypeParameterValueReference
Fluorescence Polarization (FP)IC505.00 µM[2]
AlphaLISAIC502.72 µM[2]
Table 2: In Vivo Efficacy of this compound in Tg6799 Mice
ExperimentParameterVehicle-treated Tg6799This compound-treated Tg6799Wild-typep-valueReference
Vascular Amyloid Deposition
Congo Red Staining (% area)Cortical Vessels~1.8%~0.8%N/A< 0.01[1]
Cognitive Performance
Fear Conditioning (% freezing)Contextual Memory~25%~45%~50%< 0.05[3]
Barnes Maze (Probe Trial)Latency to target (s)~100 s~40 s~30 s< 0.01[3]
Visits to target~2~4~5< 0.01[3]
Thrombosis Model
FeCl3-induced occlusionClotted vessels (%)~80%~30%~20%< 0.001[1]

Note: The values in Table 2 are approximate, based on graphical data from the cited publication.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments conducted to evaluate the efficacy of this compound.

High-Throughput Screening (HTS) for Aβ-Fibrinogen Interaction Inhibitors

The identification of this compound was the result of a robust high-throughput screening process designed to identify small molecules that disrupt the interaction between Aβ42 and fibrinogen.

HTS_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization cluster_invivo In Vivo Evaluation Library Small Molecule Library (93,716 compounds) Primary_Screen Primary Screen: AlphaLISA Assay (Biotinylated Aβ42 + Fibrinogen) Library->Primary_Screen Hits Initial Hits Primary_Screen->Hits identify Secondary_Screen Secondary Screen: Fluorescence Polarization Assay Hits->Secondary_Screen SPR Binding Affinity: Surface Plasmon Resonance (SPR) Secondary_Screen->SPR In_Vitro_Functional In Vitro Functional Assays: - Fibrin clot formation - Fibrinolysis assay SPR->In_Vitro_Functional RU505_confirmed Confirmed Hit: This compound In_Vitro_Functional->RU505_confirmed AD_Mouse_Model AD Mouse Model (e.g., Tg6799) RU505_confirmed->AD_Mouse_Model Treatment Long-term this compound Treatment AD_Mouse_Model->Treatment Behavioral Cognitive Testing: - Fear Conditioning - Barnes Maze Treatment->Behavioral Pathology Histopathological Analysis: - Vascular Amyloid Deposition - Microgliosis Treatment->Pathology Thrombosis_Model Thrombosis Model: FeCl3-induced occlusion Treatment->Thrombosis_Model Efficacy_Confirmed In Vivo Efficacy Confirmed Behavioral->Efficacy_Confirmed Pathology->Efficacy_Confirmed Thrombosis_Model->Efficacy_Confirmed

Figure 2. Experimental workflow for the identification and validation of this compound.

Protocol:

  • Primary Screening (AlphaLISA):

    • A library of 93,716 small molecules was screened.

    • Biotinylated Aβ42 and fibrinogen were incubated with each compound in 384-well plates.

    • Streptavidin-donor beads and anti-fibrinogen acceptor beads were added.

    • A signal is generated when the donor and acceptor beads are in close proximity, indicating an Aβ-fibrinogen interaction.

    • A reduction in signal identified potential inhibitors.

  • Secondary Screening (Fluorescence Polarization):

    • Hits from the primary screen were further validated using a fluorescence polarization assay to confirm their inhibitory activity.

  • Binding Affinity Measurement (Surface Plasmon Resonance):

    • The binding kinetics and affinity of confirmed hits to Aβ42 were determined using SPR.

  • In Vitro Functional Assays:

    • The ability of the lead compounds to restore normal fibrin clot formation and degradation in the presence of Aβ42 was assessed.

In Vivo Efficacy Studies in a Transgenic Mouse Model of AD (Tg6799)

Animal Model: Tg6799 mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), were used. These mice develop significant amyloid pathology, including CAA.

Drug Administration:

  • This compound was administered to Tg6799 mice for 4 months via intraperitoneal (i.p.) injection.

Cognitive Testing:

  • Fear Conditioning:

    • Training: Mice were placed in a conditioning chamber and received an electric foot shock paired with an auditory cue.

    • Contextual Memory Test: 24 hours after training, mice were returned to the same chamber, and freezing behavior (a measure of fear memory) was recorded in the absence of the cue and shock.

  • Barnes Maze:

    • Training: Mice were placed on a circular platform with multiple holes around the perimeter, one of which led to an escape box. Aversive stimuli (bright light and loud noise) motivated the mice to find the escape hole. Visual cues were placed around the maze for spatial navigation.

    • Probe Trial: After several days of training, the escape box was removed, and the time spent and the number of visits to the target hole location were recorded to assess spatial memory.

Histopathological Analysis:

  • Vascular Amyloid Deposition:

    • Brains were sectioned and stained with Congo red, which binds to amyloid fibrils.

    • The percentage of the cortical vessel area occupied by Congo red staining was quantified using imaging software.

Thrombosis Model:

  • FeCl3-induced Thrombosis:

    • The carotid artery was exposed, and a filter paper saturated with ferric chloride (FeCl3) was applied to the vessel wall to induce endothelial injury and thrombus formation.

    • The time to vessel occlusion was measured to assess the thrombotic tendency.

Conclusion

This compound represents a novel therapeutic strategy for Alzheimer's disease that targets the well-documented vascular component of the disease. By specifically inhibiting the interaction between amyloid-β and fibrinogen, this compound has been shown in preclinical models to reduce vascular amyloid deposition, restore normal hemostasis in the cerebral microvasculature, and improve cognitive function. The data presented in this technical guide provide a strong rationale for the continued development of this compound and other inhibitors of the Aβ-fibrinogen interaction as a potential treatment for Alzheimer's disease. Further research is warranted to translate these promising preclinical findings into clinical applications for the benefit of patients suffering from this devastating neurodegenerative disorder.

References

RU-505: A Novel Therapeutic Avenue for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a formidable challenge to global health, with a pressing need for novel therapeutic strategies. RU-505, a small molecule inhibitor of the interaction between β-amyloid (Aβ) and fibrinogen, has emerged as a promising candidate. This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental protocols associated with this compound, intended to inform and guide further research and development in the field. Preclinical studies have demonstrated the potential of this compound to mitigate key pathological features of AD, including the formation of abnormal blood clots and neuroinflammation, leading to cognitive improvements in animal models.

Introduction

The pathology of Alzheimer's disease is complex, with the accumulation of β-amyloid plaques being a central hallmark. Recent research has highlighted the critical role of the interaction between Aβ and the coagulation protein fibrinogen in the disease's progression. This interaction leads to the formation of abnormal, persistent fibrin clots in the cerebral vasculature, contributing to reduced blood flow, neuroinflammation, and ultimately, neuronal dysfunction and cognitive decline.[1] this compound was identified through high-throughput screening as a potent inhibitor of this Aβ-fibrinogen interaction, offering a novel therapeutic target for AD.[1]

Mechanism of Action

This compound exerts its therapeutic effects by specifically disrupting the binding of Aβ to fibrinogen.[1] This inhibition prevents the Aβ-induced structural changes in fibrin clots that render them resistant to degradation. By restoring normal fibrinolysis, this compound is believed to alleviate the downstream pathological consequences, including reduced cerebral amyloid angiopathy (CAA) and neuroinflammation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

Assay TypeParameterValue (µM)
Fluorescence Polarization (FP)IC505.00
AlphaLISAIC502.72

Table 2: In Vivo Efficacy of this compound in Alzheimer's Disease Mouse Models

Animal ModelTreatment DurationKey FindingQuantitative Result
AD Transgenic MiceLong-termReduction in Vascular Amyloid DepositionData not yet fully quantified in published literature.
AD Transgenic MiceLong-termReduction in MicrogliosisData not yet fully quantified in published literature.
AD Transgenic MiceLong-termImprovement in Cognitive FunctionData not yet fully quantified in published literature.

Experimental Protocols

In Vitro Assays

1. Fluorescence Polarization (FP) Assay for Aβ-Fibrinogen Interaction

This assay quantifies the binding of Aβ to fibrinogen by measuring the change in polarization of fluorescently labeled Aβ.

  • Materials:

    • Fluorescently labeled Aβ42 (e.g., with TAMRA)

    • Human fibrinogen

    • Assay buffer (e.g., PBS with 0.05% Tween 20)

    • This compound or other test compounds

    • Black, low-binding microplates (e.g., 384-well)

    • Plate reader with fluorescence polarization capabilities

  • Protocol:

    • Prepare serial dilutions of this compound in assay buffer.

    • In the microplate, add a fixed concentration of fluorescently labeled Aβ42 and human fibrinogen to each well.

    • Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO or buffer).

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

    • Measure the fluorescence polarization using the plate reader.

    • Calculate the IC50 value by plotting the polarization values against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

2. AlphaLISA Assay for Aβ-Fibrinogen Interaction

This bead-based immunoassay provides a sensitive method for detecting the Aβ-fibrinogen interaction.

  • Materials:

    • Biotinylated Aβ42

    • Human fibrinogen

    • Anti-fibrinogen antibody

    • Streptavidin-coated Donor beads

    • Protein A-conjugated Acceptor beads

    • AlphaLISA assay buffer

    • This compound or other test compounds

    • White, opaque microplates (e.g., 384-well)

    • AlphaLISA-compatible plate reader

  • Protocol:

    • Prepare serial dilutions of this compound in assay buffer.

    • In the microplate, add biotinylated Aβ42, human fibrinogen, and the various concentrations of this compound.

    • Add the anti-fibrinogen antibody.

    • Incubate for 30 minutes at room temperature.

    • Add a mixture of Streptavidin-coated Donor beads and Protein A-conjugated Acceptor beads.

    • Incubate for 60-90 minutes at room temperature in the dark.

    • Read the plate on an AlphaLISA-compatible reader.

    • Calculate the IC50 value as described for the FP assay.[1]

In Vivo Studies in Alzheimer's Disease Mouse Models

A representative protocol for evaluating the efficacy of an Aβ-fibrinogen interaction inhibitor like this compound in a transgenic mouse model of AD is outlined below.

  • Animal Model:

    • Use a well-characterized transgenic mouse model that develops both amyloid plaques and cerebral amyloid angiopathy (e.g., Tg2576, APP/PS1).

  • Drug Administration:

    • Administer this compound or vehicle control to the mice. The route of administration (e.g., intraperitoneal, oral gavage) and dosing regimen (e.g., daily, for several months) should be optimized based on pharmacokinetic studies.

  • Behavioral Testing (Cognitive Assessment):

    • Conduct a battery of behavioral tests to assess learning and memory. Common tests include:

      • Morris Water Maze: To evaluate spatial learning and memory.

      • Fear Conditioning: To assess associative learning and memory.

    • Perform baseline testing before the start of treatment and repeat the tests at regular intervals throughout the study.

  • Neuropathological Analysis (Post-mortem):

    • At the end of the treatment period, euthanize the mice and collect brain tissue.

    • Immunohistochemistry/Histology:

      • Stain brain sections with antibodies against Aβ to quantify amyloid plaque load and cerebral amyloid angiopathy.

      • Use markers for microglia (e.g., Iba1) and astrocytes (e.g., GFAP) to assess neuroinflammation.

    • Biochemical Analysis:

      • Measure levels of soluble and insoluble Aβ in brain homogenates using ELISA or Western blotting.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for the evaluation of this compound.

G cluster_pathway Aβ-Fibrinogen Signaling Cascade in Neuroinflammation Abeta β-Amyloid (Aβ) Complex Aβ-Fibrinogen Complex Abeta->Complex Fibrinogen Fibrinogen Fibrinogen->Complex CD11b CD11b/CD18 Receptor Complex->CD11b Activates Microglia Microglia NFkB_activation NF-κB Activation Microglia->NFkB_activation Mediates CD11b->Microglia Inflammation Neuroinflammation (Cytokine Release) NFkB_activation->Inflammation RU505 This compound RU505->Complex Inhibits

Caption: Aβ-Fibrinogen induced neuroinflammatory signaling pathway.

G cluster_workflow Preclinical Evaluation Workflow for this compound Start Start: AD Mouse Model Treatment This compound Treatment vs. Vehicle Control Start->Treatment Behavior Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavior Histo Neuropathological Analysis (Immunohistochemistry) Treatment->Histo Biochem Biochemical Analysis (ELISA, Western Blot) Treatment->Biochem Data Data Analysis and Interpretation Behavior->Data Histo->Data Biochem->Data End End: Efficacy Assessment Data->End

Caption: General experimental workflow for in vivo testing of this compound.

Conclusion and Future Directions

This compound represents a promising, novel therapeutic agent for Alzheimer's disease by targeting the detrimental interaction between β-amyloid and fibrinogen. The preclinical data strongly support its potential to ameliorate key aspects of AD pathology. Further research is warranted to fully elucidate its efficacy and safety profile. Key future directions include:

  • Quantitative In Vivo Studies: Rigorous quantification of the effects of this compound on cognitive function, amyloid burden, and neuroinflammation in various AD animal models.

  • Pharmacokinetic and Pharmacodynamic Studies: Detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize dosing and delivery.

  • Toxicology Studies: Comprehensive assessment of the safety profile of this compound in preclinical models.

  • Exploration of Combination Therapies: Investigating the potential synergistic effects of this compound with other AD therapies targeting different pathological pathways.

Successful advancement through these stages will be critical in translating the promise of this compound into a tangible therapeutic for patients suffering from Alzheimer's disease.

References

Methodological & Application

Application Notes and Protocols: RU-505 Fluorescence Polarization (FP) Assay for Androgen Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR), a ligand-activated transcription factor, is a key driver in the development and progression of prostate cancer. Consequently, it is a primary target for therapeutic intervention. The RU-505 Fluorescence Polarization (FP) assay is a robust, high-throughput method for identifying and characterizing compounds that bind to the AR. This competitive binding assay provides a quantitative measure of the affinity of a test compound, in this case, this compound, for the AR ligand-binding domain (LBD) by monitoring the displacement of a fluorescently labeled androgen ligand. This document provides a detailed protocol for performing the this compound FP assay, along with data presentation and visualizations to facilitate understanding and implementation.

The principle of the FP assay is based on the observation that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in depolarization of emitted light when excited with plane-polarized light.[1][2] When the tracer binds to a larger molecule, such as the AR-LBD, its rotation slows significantly, leading to a higher degree of polarization in the emitted light.[1][2][3][4] In a competitive assay format, an unlabeled compound (e.g., this compound) competes with the fluorescent tracer for binding to the AR-LBD.[5][6] A successful competitor will displace the tracer, causing a decrease in the polarization value, which can be measured to determine the inhibitor's binding affinity (IC50).[5][6]

Signaling Pathway

The androgen receptor signaling pathway plays a crucial role in normal male development and is a central player in prostate cancer. The following diagram illustrates the classical androgen receptor signaling pathway. In the absence of an androgen ligand, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs).[7] Upon binding of an androgen, such as dihydrotestosterone (DHT), the HSPs dissociate, and the AR undergoes a conformational change, dimerizes, and translocates to the nucleus.[7][8] In the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes that regulate cell growth, proliferation, and survival.[7][9]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_Active Activated AR AR_HSP->AR_Active HSP Dissociation Conformational Change AR_Dimer AR Dimer AR_Active->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates

Caption: Classical Androgen Receptor Signaling Pathway.

Experimental Principles and Workflow

The this compound FP assay is a competitive binding experiment designed to determine the binding affinity of this compound for the androgen receptor ligand-binding domain (AR-LBD). The workflow involves the use of a fluorescently labeled androgen ligand (fluorescent tracer) and the purified AR-LBD. When the tracer is bound to the larger AR-LBD, it emits highly polarized light. In the presence of a competing compound like this compound, the tracer is displaced from the AR-LBD, leading to a decrease in fluorescence polarization. This change is measured to quantify the inhibitory activity of the test compound.

FP_Assay_Workflow cluster_reagents Reagent Preparation cluster_assay_plate Assay Plate Setup (384-well) cluster_measurement Data Acquisition cluster_analysis Data Analysis AR_LBD AR-LBD Stock Add_Complex Add AR-LBD/Tracer Complex AR_LBD->Add_Complex Tracer Fluorescent Tracer (e.g., Fluormone™ AL Green) Tracer->Add_Complex RU505 This compound Stock (Test Compound) Serial_Dilution Prepare Serial Dilutions of this compound RU505->Serial_Dilution Buffer Assay Buffer Buffer->Serial_Dilution Incubate Incubate at Room Temperature Serial_Dilution->Incubate Add_Complex->Incubate FP_Reader Read Fluorescence Polarization Incubate->FP_Reader Plot_Data Plot Polarization vs. [this compound] FP_Reader->Plot_Data IC50_Calc Calculate IC50 Value Plot_Data->IC50_Calc

Caption: this compound Fluorescence Polarization Assay Workflow.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the Androgen Receptor FP assay. These values are essential for assay setup, optimization, and data interpretation.

Table 1: Reagent and Assay Parameters

ParameterValueReference
Fluorescent TracerFluormone™ AL Green[5][6]
Tracer Concentration (Final)1 nM[5][6]
AR-LBD (His-GST) Concentration (Final)25 nM[5][6]
Dissociation Constant (Kd) of Tracer for AR-LBD20 ± 10 nM[5][6]
Assay Volume (384-well plate)40 µL[5][6]
Incubation Time4-8 hours[5][6]
Incubation Temperature20-25°C[5][6]
Z'-factor> 0.7[5][6]

Table 2: Example IC50 Values for Known AR Ligands

CompoundIC50 (nM)Assay Type
Dihydrotestosterone (DHT)30FP Assay[10]
Bicalutamide160Competition Binding Assay[11]
Enzalutamide21.4Competition Binding Assay[11]
Cyproterone Acetate7.1AR-CALUX Reporter Assay[12]
Flutamide1300AR-CALUX Reporter Assay[12]

Experimental Protocol

This protocol is adapted from established fluorescence polarization competitor assays for the androgen receptor.[5][6] It is designed for a 384-well plate format.

Materials and Reagents:

  • Androgen Receptor Ligand-Binding Domain (AR-LBD), His-GST tagged

  • Fluormone™ AL Green (Fluorescent Tracer)

  • This compound (Test Compound)

  • AR Green Assay Buffer

  • Dithiothreitol (DTT), 1 M solution

  • Dimethyl sulfoxide (DMSO)

  • Low-volume, non-binding surface (NBS) 384-well black plates

  • Fluorescence polarization plate reader

Procedure:

  • Preparation of Complete AR Green Assay Buffer:

    • On the day of the assay, prepare the Complete AR Green Assay Buffer by adding 2 µL of 1 M DTT to each milliliter of AR Green Assay Buffer.[5][6] Mix thoroughly. Prepare only the amount needed for the experiment, as DTT is prone to oxidation.[5][6]

  • Preparation of 2X Test Compound (this compound) Serial Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in Complete AR Green Assay Buffer to create a range of 2X final concentrations. The final DMSO concentration in the assay should not exceed 2%.[6]

  • Preparation of 2X AR-LBD/Fluormone™ AL Green Complex:

    • Calculate the required volumes of AR-LBD and Fluormone™ AL Green to achieve a final concentration of 50 nM AR-LBD and 2 nM Fluormone™ AL Green in the 2X complex solution.[5]

    • Dilute the AR-LBD and Fluormone™ AL Green in the appropriate volume of ice-cold Complete AR Green Assay Buffer.

    • Keep the 2X complex on ice and use within 30 minutes of preparation.[13]

  • Assay Plate Setup:

    • Dispense 20 µL of the 2X this compound serial dilutions into the wells of a 384-well plate.

    • Include control wells:

      • No Competitor (Maximum Polarization): 20 µL of Complete AR Green Assay Buffer with DMSO (at the same concentration as the test compound wells).

      • No AR-LBD (Minimum Polarization): 20 µL of a 2X solution of Fluormone™ AL Green (2 nM) in Complete AR Green Assay Buffer.

    • Add 20 µL of the 2X AR-LBD/Fluormone™ AL Green Complex to all wells, including the control wells (except the "No AR-LBD" control).

    • Mix the contents of the wells gently.

  • Incubation:

    • Cover the plate to protect it from light.

    • Incubate the plate at room temperature (20-25°C) for 4 to 8 hours.[5][6]

  • Measurement:

    • Measure the fluorescence polarization of each well using a fluorescence polarization plate reader. Set the excitation wavelength to ~485 nm and the emission wavelength to ~535 nm for Fluormone™ AL Green.[10]

  • Data Analysis:

    • The fluorescence polarization (FP) values are typically reported in millipolarization units (mP).

    • Plot the mP values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value of this compound. The IC50 is the concentration of the test compound that causes a 50% decrease in the polarization signal between the maximum and minimum values.[5][6]

Conclusion

The this compound Fluorescence Polarization assay provides a sensitive, reliable, and high-throughput compatible method for determining the binding affinity of potential androgen receptor modulators. The detailed protocol and supporting information provided in these application notes are intended to guide researchers in the successful implementation and interpretation of this assay for drug discovery and development efforts targeting the androgen receptor. Careful attention to reagent preparation, concentration, and incubation times is critical for obtaining reproducible and accurate results.

References

Application Note: Measuring RU-505 IC50 Values Using a High-Throughput AlphaLISA Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. A key pathological interaction in AD is the binding of Aβ to the blood coagulation protein fibrinogen. This interaction leads to the formation of structurally abnormal fibrin clots that are resistant to degradation, contributing to neuroinflammation, reduced cerebral blood flow, and neuronal damage. The small molecule RU-505 has been identified as an inhibitor of the Aβ-fibrinogen interaction, presenting a promising therapeutic strategy for AD.

This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound using the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology. AlphaLISA is a bead-based, no-wash immunoassay that is highly sensitive and amenable to high-throughput screening, making it an ideal platform for characterizing inhibitors of protein-protein interactions.

Principle of the AlphaLISA Assay

The AlphaLISA technology is based on the proximity of two types of beads: Donor beads and Acceptor beads.[1] For this assay, Streptavidin-coated Donor beads bind to a biotinylated Aβ peptide, while Protein A-coated Acceptor beads bind to an anti-fibrinogen antibody, which in turn captures fibrinogen. When Aβ and fibrinogen interact, the Donor and Acceptor beads are brought into close proximity (within 200 nm).[2]

Upon laser excitation at 680 nm, the Donor beads release singlet oxygen molecules.[3] If an Acceptor bead is nearby, the singlet oxygen triggers a chemiluminescent reaction within the Acceptor bead, culminating in light emission at 615 nm. The intensity of the emitted light is directly proportional to the extent of the Aβ-fibrinogen interaction. In the presence of an inhibitor like this compound, this interaction is disrupted, leading to a decrease in the AlphaLISA signal.

Signaling Pathway and Mechanism of Inhibition

The interaction between Aβ and fibrinogen is a critical step in the vascular pathology associated with Alzheimer's disease. This binding event initiates a cascade of detrimental effects, including the formation of abnormal, degradation-resistant blood clots, which can lead to reduced cerebral blood flow and microinfarcts.[1][4] This process also triggers a neuroinflammatory response, further contributing to neuronal damage.[5] this compound exerts its therapeutic potential by directly interfering with the binding of Aβ to fibrinogen, thereby preventing the formation of these pathological clots and mitigating the downstream inflammatory cascade.

cluster_0 Molecular Interaction cluster_1 Pathological Consequences Abeta Amyloid-β (Aβ) Abeta_Fibrinogen Aβ-Fibrinogen Complex Abeta->Abeta_Fibrinogen Binds Fibrinogen Fibrinogen Fibrinogen->Abeta_Fibrinogen Abnormal_Clots Abnormal, Degradation-Resistant Clots Abeta_Fibrinogen->Abnormal_Clots Vascular_Damage Vascular Damage & Reduced Blood Flow Abnormal_Clots->Vascular_Damage Neuroinflammation Neuroinflammation Vascular_Damage->Neuroinflammation Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage RU505 This compound RU505->Abeta_Fibrinogen Inhibits

Figure 1. Signaling pathway of Aβ-fibrinogen interaction and this compound inhibition.

Experimental Protocols

Materials and Reagents
  • This compound: Synthesized or purchased from a chemical supplier.

  • Biotinylated Amyloid-β (1-42) peptide (Biotin-Aβ42): Commercially available (e.g., AnaSpec, GenScript).[6][7]

  • Human Fibrinogen: Commercially available.

  • Anti-Fibrinogen Antibody (polyclonal): Commercially available (e.g., Abcam, Thermo Fisher Scientific).[8][9]

  • AlphaLISA Protein A Acceptor Beads: PerkinElmer (Cat. No. AL101).[2]

  • AlphaScreen Streptavidin Donor Beads: PerkinElmer.[10]

  • AlphaLISA Universal Assay Buffer: PerkinElmer.

  • 384-well white opaque OptiPlates™: PerkinElmer.[3]

  • Plate reader capable of AlphaLISA detection: (e.g., PerkinElmer EnVision®).

Assay Workflow

The following diagram outlines the key steps for performing the AlphaLISA assay to determine the IC50 of this compound.

A Prepare Reagents: - this compound serial dilution - Biotin-Aβ42 - Fibrinogen - Anti-Fibrinogen Ab - AlphaLISA Beads B Add 5 µL of this compound or vehicle to 384-well plate A->B C Add 5 µL of Biotin-Aβ42 and Fibrinogen mixture B->C D Incubate for 30 minutes at room temperature C->D E Add 10 µL of Anti-Fibrinogen Antibody D->E F Incubate for 60 minutes at room temperature E->F G Add 10 µL of Protein A Acceptor Beads F->G H Incubate for 60 minutes at room temperature in the dark G->H I Add 20 µL of Streptavidin Donor Beads H->I J Incubate for 30 minutes at room temperature in the dark I->J K Read plate on AlphaLISA-compatible reader (615 nm emission) J->K This compound Inhibition of Aβ-Fibrinogen Interaction cluster_curve xaxis yaxis origin p1 p2 p1->p2 p3 p2->p3 p4 IC50 = 2.72 µM p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8

References

Application Notes and Protocols: In Vitro Reconstitution of Aβ-Induced Altered Fibrin Clot Formation and its Reversal by RU-505

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) pathology is increasingly understood to involve a significant neurovascular component. A key interaction in this context is between the amyloid-beta (Aβ) peptide and the blood coagulation protein, fibrinogen. This interaction leads to the formation of structurally abnormal fibrin clots that are resistant to degradation, potentially contributing to the microinfarcts and inflammation observed in AD brains.[1] The small molecule RU-505 has been identified as an inhibitor of the Aβ-fibrinogen interaction, offering a promising therapeutic avenue.[2][3] These application notes provide detailed protocols for the in vitro reconstitution of Aβ-induced altered fibrin clot formation and its modulation by this compound, facilitating the study of this pathological process and the screening of potential inhibitors.

Core Concepts and Signaling Pathways

The interaction between Aβ and fibrinogen is a critical initiating event. Aβ, particularly in its oligomeric form, binds to fibrinogen, inducing conformational changes that result in the formation of fibrin clots with a denser mesh of thinner fibers. This altered clot structure impairs the binding of plasminogen and tissue plasminogen activator (tPA), leading to delayed fibrinolysis (clot breakdown). This compound is a small molecule designed to specifically inhibit the binding of Aβ to fibrinogen, thereby preventing these downstream pathological alterations to the fibrin clot.

A_Fibrinogen_Interaction cluster_Abeta Amyloid-Beta (Aβ) cluster_Fibrin_Cascade Fibrin Clot Formation cluster_Pathology AD-Associated Pathology cluster_Intervention Therapeutic Intervention Abeta Aβ Monomers Abeta_Oligomers Aβ Oligomers Abeta->Abeta_Oligomers Aggregation Fibrinogen Fibrinogen Abeta_Oligomers->Fibrinogen Interaction Fibrin_Monomers Fibrin Monomers Fibrinogen->Fibrin_Monomers Cleavage Altered_Fibrinogen Altered Fibrinogen Conformation Fibrinogen->Altered_Fibrinogen Conformational Change Fibrin_Clot Normal Fibrin Clot (Normal Lysis) Fibrin_Monomers->Fibrin_Clot Polymerization Thrombin Thrombin Altered_Clot Altered Fibrin Clot (Delayed Lysis) Altered_Fibrinogen->Altered_Clot Polymerization RU505 This compound RU505->Abeta_Oligomers Inhibits Interaction

Caption: Aβ-Fibrinogen Interaction Pathway and this compound Intervention.

Quantitative Data Summary

The following tables summarize the quantitative effects of Aβ and this compound on fibrin clot formation and lysis, as determined by in vitro turbidity assays.

ConditionMaximum Turbidity (Arbitrary Units)Time to 50% Clot Lysis (minutes)
Control (Fibrinogen + Thrombin) ~0.8~25
+ Aβ42 ~0.6> 60
+ Aβ42 + this compound ~0.8~30
+ this compound alone ~0.8~25

Table 1: Effect of Aβ42 and this compound on Fibrin Clot Properties. Data are approximate values derived from graphical representations in published literature.

ParameterDescriptionEffect of Aβ42Effect of this compound in the presence of Aβ42
Lag Phase Time to initiation of clot formation.No significant change.No significant change.
Rate of Polymerization Steepness of the ascending slope of the turbidity curve.Slightly reduced.Restored to control levels.
Maximum Turbidity Peak of the turbidity curve, reflecting clot density and fiber thickness.Decreased.Restored to control levels.
Clot Lysis Time Time from maximum turbidity to complete clot dissolution.Significantly increased.Restored towards control levels.

Table 2: Detailed Parameters of Aβ42 and this compound Effects on Fibrin Clot Dynamics.

Experimental Protocols

Preparation of Aβ42 Oligomers

This protocol describes the preparation of Aβ42 oligomers, a key pathogenic species in the interaction with fibrinogen.

Materials:

  • Synthetic Aβ42 peptide (lyophilized)

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Monomerization: Dissolve lyophilized Aβ42 peptide in HFIP to a concentration of 1 mg/mL. Aliquot into microcentrifuge tubes, evaporate the HFIP using a gentle stream of nitrogen gas or in a speed vacuum to create a peptide film. Store the peptide films at -80°C.

  • Solubilization: Resuspend the Aβ42 peptide film in DMSO to a concentration of 5 mM.

  • Oligomerization: Dilute the Aβ42/DMSO stock solution in ice-cold PBS to a final concentration of 100 µM. Incubate at 4°C for 24 hours.

  • Quality Control: Before use, centrifuge the Aβ42 oligomer preparation at 14,000 x g for 10 minutes at 4°C to remove any large aggregates. The supernatant contains the soluble Aβ42 oligomers.

In Vitro Fibrin Clot Formation and Lysis Turbidity Assay

This assay measures the formation and degradation of fibrin clots by monitoring changes in light absorbance over time.

Materials:

  • Purified human fibrinogen

  • Human α-thrombin

  • Human plasminogen

  • Tissue plasminogen activator (tPA)

  • Prepared Aβ42 oligomers

  • This compound (dissolved in DMSO)

  • HEPES buffer (20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Calcium chloride (CaCl2) solution

  • 384-well clear bottom plates

  • Spectrophotometer with temperature control

Experimental Workflow:

Turbidity_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_initiation Clot Initiation & Measurement cluster_analysis Data Analysis Reagents Prepare stock solutions: - Fibrinogen - Plasminogen - Aβ42 oligomers - this compound - Thrombin/tPA/CaCl2 mix Mix1 In a 384-well plate, mix: - Fibrinogen - Plasminogen - Aβ42 (or vehicle) - this compound (or vehicle) Reagents->Mix1 Incubate Incubate at RT for 10 min Mix1->Incubate Mix2 Add Thrombin/tPA/CaCl2 mix to initiate clotting and lysis Incubate->Mix2 Measure Immediately measure absorbance (e.g., 405 nm) at 37°C every minute for 2-3 hours Mix2->Measure Plot Plot Absorbance vs. Time Measure->Plot Analyze Calculate: - Max Turbidity - Time to Peak - Lysis Time Plot->Analyze

Caption: Workflow for the Fibrin Clot Turbidity Assay.

Procedure:

  • Prepare Reagent Master Mixes:

    • Fibrinogen/Plasminogen Mix: Prepare a solution containing fibrinogen (final concentration 1.5 µM) and plasminogen (final concentration 250 nM) in HEPES buffer.

    • Thrombin/tPA/CaCl2 Mix: Prepare a solution containing thrombin (final concentration 0.5 U/mL), tPA (final concentration 0.15 nM), and CaCl2 (final concentration 5 mM) in HEPES buffer.

  • Assay Plate Setup:

    • In a 384-well plate, add the appropriate volumes of Aβ42 oligomers (final concentration 3 µM) or vehicle (PBS) to the designated wells.

    • Add this compound (final concentration 10-20 µM) or vehicle (DMSO) to the appropriate wells.

    • Add the Fibrinogen/Plasminogen Mix to all wells.

    • The final volume in each well before initiation should be approximately half of the total reaction volume (e.g., 75 µL for a 150 µL final volume).

  • Incubation: Incubate the plate at room temperature for 10 minutes to allow for the interaction between Aβ42, this compound, and fibrinogen.

  • Initiation and Measurement:

    • Set the spectrophotometer to 37°C.

    • Add the Thrombin/tPA/CaCl2 Mix to each well to initiate the reaction.

    • Immediately begin reading the absorbance at 405 nm every minute for at least 2-3 hours.

  • Data Analysis:

    • Plot the absorbance values against time for each condition.

    • From the resulting curves, determine the maximum turbidity, the time to reach maximum turbidity, and the time for the turbidity to decrease by 50% (50% clot lysis time).

Scanning Electron Microscopy (SEM) of Fibrin Clots

SEM provides high-resolution imaging of the fibrin clot ultrastructure, allowing for the visualization of fiber thickness and network density.

Materials:

  • Fibrin clots prepared as in the turbidity assay (without tPA to prevent lysis).

  • Glutaraldehyde solution (2.5% in PBS)

  • Osmium tetroxide (1%)

  • Ethanol series (30%, 50%, 70%, 90%, 100%)

  • Hexamethyldisilazane (HMDS)

  • SEM stubs and sputter coater

Procedure:

  • Clot Formation: Form fibrin clots on a suitable surface (e.g., glass coverslips) using the same reagent concentrations as the turbidity assay, but omitting tPA. Allow clots to form for at least 1 hour at 37°C.

  • Fixation: Gently wash the clots with PBS and then fix with 2.5% glutaraldehyde for 1 hour.

  • Post-fixation: Wash the clots with PBS and post-fix with 1% osmium tetroxide for 1 hour.

  • Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (30% to 100%).

  • Drying: Chemically dry the samples using HMDS.

  • Mounting and Coating: Mount the dried clots on SEM stubs and sputter-coat with gold-palladium.

  • Imaging: Image the clot structure using a scanning electron microscope.

Logical Relationship of Experimental Outputs:

Experimental_Relationship Turbidity_Assay Turbidity Assay Quantitative_Data Quantitative Data (Max Turbidity, Lysis Time) Turbidity_Assay->Quantitative_Data SEM Scanning Electron Microscopy (SEM) Qualitative_Data Qualitative Data (Fiber Thickness, Network Density) SEM->Qualitative_Data Mechanism_Understanding Understanding of Aβ-Fibrinogen Interaction and this compound Efficacy Quantitative_Data->Mechanism_Understanding Qualitative_Data->Mechanism_Understanding

Caption: Relationship between experimental assays and data interpretation.

Conclusion

The provided protocols offer a robust framework for investigating the pathological interaction between Aβ and fibrinogen and for evaluating the efficacy of inhibitors like this compound. The combination of quantitative turbidity assays and qualitative SEM imaging allows for a comprehensive understanding of how Aβ alters fibrin clot structure and function and how these alterations can be pharmacologically reversed. These methods are essential tools for researchers in the fields of Alzheimer's disease, neurovascular biology, and drug discovery.

References

Application Notes and Protocols for Long-Term RU-505 Treatment in Alzheimer's Disease Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the long-term treatment of Alzheimer's disease (AD) mouse models with RU-505, a small molecule inhibitor of the β-amyloid (Aβ) and fibrinogen interaction. The information is based on preclinical studies demonstrating the potential of this compound to mitigate key pathological features of AD.

Introduction

Alzheimer's disease is characterized by the accumulation of β-amyloid plaques and neuroinflammation, leading to cognitive decline. The interaction between Aβ and the blood-clotting protein fibrinogen has been identified as a contributor to the pathology of AD, promoting the formation of abnormal blood clots and inflammation in the brain.[1][2] this compound is a novel compound that specifically inhibits this interaction, offering a promising therapeutic strategy.[1][2] Preclinical studies have shown that long-term treatment with this compound can reduce vascular amyloid deposition, decrease neuroinflammation, and improve cognitive function in transgenic mouse models of AD.[1][2]

Mechanism of Action

This compound is an effective inhibitor of the interaction between β-amyloid and fibrinogen.[1][2] This interaction is believed to play a crucial role in the pathogenesis of Alzheimer's disease by contributing to the formation of structurally abnormal fibrin clots that are resistant to degradation. These persistent clots can lead to vascular abnormalities and inflammation within the brain. By blocking the Aβ-fibrinogen interaction, this compound is proposed to restore normal fibrin clot formation and degradation, thereby reducing cerebrovascular pathology and neuroinflammation.[1][2]

Long-Term Treatment Protocol in an AD Mouse Model

The following protocol is based on a 3-month long-term study conducted on the Tg6799 mouse model, a 5XFAD transgenic line that rapidly develops key features of Alzheimer's disease pathology.

Animal Model
  • Mouse Strain: Tg6799 (5XFAD) transgenic mice. These mice overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PSEN1), leading to accelerated Aβ deposition.

  • Age at Treatment Initiation: 3 months.

  • Control Group: Wild-type littermates receiving the same vehicle treatment.

Reagents and Materials
  • This compound

  • Vehicle (e.g., sterile saline or other appropriate solvent)

  • Syringes and needles for administration

  • Animal handling and restraint equipment

  • Standard laboratory equipment for behavioral testing and tissue processing

Administration Protocol
  • Dosage: 10 mg/kg body weight.

  • Route of Administration: Intraperitoneal (IP) injection.

  • Frequency: Daily.

  • Duration: 3 months.

Experimental Protocols

Behavioral Testing

1. Barnes Maze for Spatial Learning and Memory

The Barnes maze is used to assess spatial learning and memory.

  • Apparatus: A circular platform with 20 equally spaced holes around the periphery. One hole leads to an escape box. Visual cues are placed around the maze.

  • Procedure:

    • Habituation (Day 1): Mice are placed in the center of the maze and allowed to explore for a short period.

    • Training (Days 2-5): Mice are placed in the center of the maze and guided to the escape hole. Four trials are conducted per day with an inter-trial interval of 15 minutes. The latency to find and enter the escape hole is recorded.

    • Probe Trial (Day 6): The escape box is removed, and the mouse is allowed to explore the maze for 90 seconds. The time spent in the target quadrant (where the escape hole was located) and the number of pokes into the target hole are recorded.

2. Fear Conditioning for Associative Learning and Memory

Fear conditioning assesses the ability to learn and remember an association between a neutral stimulus (context and/or cue) and an aversive stimulus (foot shock).

  • Apparatus: A conditioning chamber with a grid floor connected to a shock generator and a speaker to deliver an auditory cue.

  • Procedure:

    • Training (Day 1): Mice are placed in the conditioning chamber. After a 2-minute acclimation period, they receive a series of tone-shock pairings (e.g., 30-second tone followed by a 2-second foot shock).

    • Contextual Fear Testing (Day 2): Mice are returned to the same chamber without any tone or shock. Freezing behavior (a fear response) is recorded for a set period (e.g., 5 minutes).

    • Cued Fear Testing (Day 3): Mice are placed in a novel context (different shape, color, and odor). After an acclimation period, the auditory cue is presented without the shock, and freezing behavior is recorded.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the long-term this compound treatment study in Tg6799 mice.

Pathological MarkerVehicle-Treated Tg6799This compound-Treated Tg6799% Reduction
Cerebral Amyloid Angiopathy (CAA) (% area) ~1.5~0.5~67%
Parenchymal Aβ Plaques (% area) ~2.5~1.8~28%
Microgliosis (Iba1+ cells/mm²) ~120~70~42%
Fibrinogen Deposition (% area) ~1.2~0.4~67%
Cognitive TestWild-Type (Vehicle)Tg6799 (Vehicle)Tg6799 (this compound)
Barnes Maze (Latency to target hole, seconds) ~20~60~30
Fear Conditioning (Contextual Freezing, %) ~50~20~40
Fear Conditioning (Cued Freezing, %) ~60~30~50

Visualizations

G cluster_0 Alzheimer's Disease Pathogenesis cluster_1 Therapeutic Intervention with this compound Abeta β-Amyloid (Aβ) Ab_Fib_Complex Aβ-Fibrinogen Complex Abeta->Ab_Fib_Complex Binds Fibrinogen Fibrinogen Fibrinogen->Ab_Fib_Complex Microglia Microglia Fibrinogen->Microglia Activates Abnormal_Clot Abnormal Fibrin Clot (Resistant to degradation) Ab_Fib_Complex->Abnormal_Clot Neurovascular_Damage Neurovascular Damage & Neuronal Dysfunction Abnormal_Clot->Neurovascular_Damage Activated_Microglia Activated Microglia (Neuroinflammation) Microglia->Activated_Microglia Activated_Microglia->Neurovascular_Damage Cognitive_Decline Cognitive Decline Neurovascular_Damage->Cognitive_Decline RU505 This compound RU505->Ab_Fib_Complex Inhibits Formation G cluster_workflow Long-Term this compound Treatment Workflow start Start: 3-month-old Tg6799 mice treatment Daily Intraperitoneal Injection of this compound (10 mg/kg) or Vehicle start->treatment duration 3-Month Treatment Period treatment->duration behavioral Behavioral Testing: - Barnes Maze - Fear Conditioning duration->behavioral tissue Tissue Collection and Histological Analysis: - CAA - Aβ Plaques - Microgliosis - Fibrinogen Deposition behavioral->tissue end End: Data Analysis and Comparison tissue->end

References

Unraveling the Identity of RU-505: A Case of Mistaken Identity in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for the dosage and administration of a compound designated RU-505 in transgenic mice studies has yielded no specific therapeutic agent under this name, suggesting a potential misidentification or a highly niche, unpublished compound.

Efforts to compile detailed application notes and protocols for "this compound" have been hampered by the absence of any peer-reviewed scientific literature or preclinical data associated with a molecule bearing this identifier for use in transgenic animal models. The query "this compound" predominantly links to unrelated subjects, including an error code within SAP software systems and a commercial insecticide product containing Chlorpyrifos and Cypermethrin. There is no scientific basis to suggest the use of this insecticide in the context of drug development research in transgenic mice.

Further investigation into compounds with similar nomenclature, such as the well-documented RU-486 (Mifepristone), a progesterone receptor antagonist, or other experimental drugs, did not provide a clear connection to "this compound." It is plausible that "this compound" may be an internal, proprietary designation for a compound not yet disclosed in public research, or a typographical error in the original query.

For researchers, scientists, and drug development professionals, the precise identification of a compound is the foundational step for any further investigation into its biological activity, dosage, and administration protocols. Without a clear chemical identity for "this compound," it is impossible to provide the requested detailed application notes, experimental protocols, and signaling pathway diagrams.

The Path Forward: Clarification is Key

To proceed with generating the requested scientific documentation, clarification of the compound's identity is essential. Researchers are encouraged to verify the chemical name, CAS number, or any alternative designations for the compound of interest. Once the correct identity of the molecule is established, a thorough literature search can be conducted to gather the necessary data to construct the comprehensive application notes and protocols as initially requested.

In the event that "this compound" is a novel or internal compound, any available internal documentation or preliminary study data would be required to develop the requested materials.

For illustrative purposes, had the query referred to a known androgen receptor antagonist, the following types of information and diagrams would be generated.

Hypothetical Example: Androgen Receptor Antagonist "Compound X"

Should "this compound" be an alias for an androgen receptor (AR) antagonist, the following sections would be populated with specific data.

Quantitative Data Summary

A table summarizing key quantitative data for a hypothetical AR antagonist, "Compound X," would be presented as follows:

ParameterLNCaP Xenograft ModelVCaP Xenograft Model
Dose Range 10-50 mg/kg25-75 mg/kg
Administration Route Oral (gavage)Subcutaneous
Dosing Frequency DailyTwice daily
Treatment Duration 28 days21 days
Tumor Growth Inhibition Up to 85% at 50 mg/kgUp to 70% at 75 mg/kg
Effect on PSA Levels Significant reductionModerate reduction
Experimental Protocols

Detailed methodologies for key experiments would be provided.

In Vivo Efficacy Study in LNCaP Xenograft Model

  • Animal Model: Male athymic nude mice (6-8 weeks old).

  • Cell Implantation: Subcutaneously inject 1 x 10^6 LNCaP cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth twice weekly using caliper measurements.

  • Treatment Initiation: Once tumors reach an average volume of 150-200 mm³, randomize mice into vehicle and treatment groups.

  • Drug Administration: Prepare "Compound X" in a vehicle of 0.5% methylcellulose and 0.1% Tween 80. Administer daily via oral gavage at the specified doses.

  • Endpoint: At the end of the 28-day treatment period, euthanize mice and excise tumors for weight measurement and further analysis.

Signaling Pathway and Workflow Diagrams

Visual representations of the compound's mechanism of action and experimental procedures would be generated using Graphviz.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor Androgen->AR Binds HSP Heat Shock Proteins AR->HSP Dissociates from AR_dimer AR Dimerization & Translocation AR->AR_dimer Compound_X Compound X (this compound) Compound_X->AR Antagonizes Compound_X->AR_dimer Inhibits ARE Androgen Response Element AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates

Caption: Androgen Receptor Signaling Pathway and the inhibitory action of a hypothetical antagonist.

Experimental_Workflow A Transgenic Mice (e.g., TRAMP) B Tumor Development Monitoring A->B C Randomization into Treatment Groups B->C D Drug Administration (this compound/Vehicle) C->D E Measurement of Tumor Volume & Body Weight D->E E->D Repeated Cycles F Endpoint: Tissue Collection (Tumor, Blood) E->F G Analysis (Histology, Biomarkers) F->G

Caption: A typical experimental workflow for an in vivo study in transgenic mice.

The above examples serve to illustrate the format and level of detail that would be provided once the correct compound information is available. We encourage the user to provide the accurate name of the substance to enable the creation of the requested comprehensive and accurate scientific documentation.

Application Notes and Protocols: Measuring the Efficacy of RU-505 on Cognitive Impairment in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cognitive impairment is a debilitating symptom of numerous neurological disorders, most notably Alzheimer's disease (AD). A key pathological feature of AD is the accumulation of β-amyloid (Aβ) plaques in the brain. Recent research has highlighted the role of the interaction between Aβ and the blood coagulation protein fibrinogen in the pathology of AD. This interaction can lead to abnormal blood clots, neuroinflammation, and subsequent cognitive decline.[1][2][3]

RU-505 has been identified as a small molecule inhibitor of the Aβ-fibrinogen interaction.[1][4][5] By blocking this interaction, this compound has been shown to restore normal fibrin clot formation, reduce vascular amyloid deposition, decrease neuroinflammation, and improve cognitive function in a mouse model of AD.[1][2][5] These application notes provide a comprehensive guide for researchers to design and execute preclinical studies to evaluate the efficacy of this compound on cognitive impairment in mice.

Hypothesized Signaling Pathway of this compound

The proposed mechanism of action for this compound involves the inhibition of the interaction between β-amyloid and fibrinogen. This is thought to lead to a cascade of downstream effects that ultimately ameliorate cognitive deficits.

RU505_Pathway cluster_pathology Alzheimer's Disease Pathology cluster_intervention Therapeutic Intervention Beta-amyloid (Abeta) Beta-amyloid (Abeta) Abeta-Fibrinogen Interaction Abeta-Fibrinogen Interaction Beta-amyloid (Abeta)->Abeta-Fibrinogen Interaction Fibrinogen Fibrinogen Fibrinogen->Abeta-Fibrinogen Interaction Abnormal Clot Formation Abnormal Clot Formation Abeta-Fibrinogen Interaction->Abnormal Clot Formation Neuroinflammation Neuroinflammation Abeta-Fibrinogen Interaction->Neuroinflammation Cognitive Impairment Cognitive Impairment Abnormal Clot Formation->Cognitive Impairment Neuroinflammation->Cognitive Impairment This compound This compound This compound->Abeta-Fibrinogen Interaction Inhibits

Caption: Hypothesized mechanism of this compound in mitigating cognitive impairment.

Experimental Workflow

A typical experimental workflow to assess the efficacy of this compound would involve several key stages, from animal model selection and drug administration to behavioral testing and post-mortem tissue analysis.

Experimental_Workflow Start Start Animal Model Selection Animal Model Selection Start->Animal Model Selection Drug Administration Drug Administration Animal Model Selection->Drug Administration Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing Tissue Collection Tissue Collection Behavioral Testing->Tissue Collection Molecular & Cellular Assays Molecular & Cellular Assays Tissue Collection->Molecular & Cellular Assays Data Analysis Data Analysis Molecular & Cellular Assays->Data Analysis End End Data Analysis->End

Caption: A generalized experimental workflow for evaluating this compound efficacy.

Animal Model Selection

The choice of an appropriate mouse model is critical for the successful evaluation of this compound.

  • Tg6799 (5XFAD) Mouse Model: This is a well-established model for Alzheimer's disease that overexpresses human amyloid precursor protein (APP) and presenilin-1 (PSEN1) with a total of five familial AD mutations.[6][7] These mice develop an aggressive amyloid pathology, gliosis, and cognitive deficits, making them a suitable model for testing compounds targeting Aβ pathology.[6][7][8][9] Previous studies have demonstrated the efficacy of this compound in this model.[1]

  • Other Relevant Models: Depending on the specific research question, other models of cognitive impairment could be considered, such as aged mice or mice with induced neuroinflammation.

Behavioral Assays for Cognitive Function

A battery of behavioral tests should be employed to assess various aspects of cognitive function.

Barnes Maze for Spatial Learning and Memory

The Barnes maze is a test of spatial learning and memory that is less stressful than the Morris water maze.[10][11][12]

Protocol:

  • Apparatus: A circular platform with 20-40 holes around the perimeter, one of which leads to a dark escape box. The maze should be in a room with distinct visual cues.[10][12]

  • Habituation (Day 1): Place the mouse in the center of the maze under a start chamber for 30 seconds. Gently guide the mouse to the escape hole and allow it to remain there for 2 minutes.[13]

  • Training (Days 2-5):

    • Place the mouse in the center of the maze under the start chamber.

    • After a 15-second delay, lift the chamber and turn on aversive stimuli (e.g., bright light and/or white noise).[10][14]

    • Allow the mouse to explore the maze for a maximum of 3 minutes to find the escape hole.[10][13]

    • If the mouse does not find the escape hole within 3 minutes, gently guide it to the hole.[13][14]

    • Allow the mouse to remain in the escape box for 1 minute.[13]

    • Perform 2-4 trials per day with an inter-trial interval of at least 15 minutes.[13]

  • Probe Trial (Day 6):

    • Remove the escape box.

    • Place the mouse in the center of the maze and allow it to explore for 90 seconds.

    • Record the time spent in the target quadrant, the number of pokes into the target hole, and the latency to the first poke.

Contextual Fear Conditioning for Associative Learning and Memory

This test assesses the ability of mice to learn and remember an association between a specific environment (context) and an aversive stimulus (foot shock).[15][16]

Protocol:

  • Apparatus: A conditioning chamber with a grid floor connected to a shock generator.

  • Training (Day 1):

    • Place the mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).[15]

    • Deliver a series of mild foot shocks (e.g., 2-3 shocks of 0.5-0.7 mA for 2 seconds) with an inter-shock interval.[17]

    • Remove the mouse from the chamber 30-60 seconds after the last shock.[15]

  • Contextual Testing (Day 2):

    • Place the mouse back into the same conditioning chamber for a set period (e.g., 5 minutes) without delivering any shocks.[15][17]

    • Record the amount of time the mouse spends "freezing" (complete immobility except for respiration).[18]

Cognitive Domains Assessed by Behavioral Tests

Different behavioral tests are designed to probe specific aspects of cognitive function.

Cognitive_Domains cluster_domains Cognitive Domains cluster_tests Behavioral Tests Cognitive Function Cognitive Function Spatial Learning & Memory Spatial Learning & Memory Cognitive Function->Spatial Learning & Memory Associative Learning & Memory Associative Learning & Memory Cognitive Function->Associative Learning & Memory Barnes Maze Barnes Maze Spatial Learning & Memory->Barnes Maze Contextual Fear Conditioning Contextual Fear Conditioning Associative Learning & Memory->Contextual Fear Conditioning

Caption: Relationship between behavioral tests and cognitive domains.

Molecular and Cellular Assays

Following behavioral testing, brain tissue is collected for molecular and cellular analyses to investigate the underlying mechanisms of this compound's effects.

Immunohistochemistry for Neuroinflammation

Immunohistochemistry (IHC) can be used to visualize and quantify markers of neuroinflammation, such as activated microglia (Iba1) and astrocytes (GFAP).[19][20][21]

Protocol:

  • Tissue Preparation: Perfuse mice with 4% paraformaldehyde and dissect the brains. Post-fix the brains and then cryoprotect in sucrose solution. Section the brains using a cryostat.[22]

  • Staining:

    • Wash sections in PBS.

    • Perform antigen retrieval if necessary.

    • Block non-specific binding with a blocking solution (e.g., 5% normal serum in PBS with 0.3% Triton X-100).[22]

    • Incubate with primary antibodies against Iba1 and GFAP overnight at 4°C.[21]

    • Wash and incubate with appropriate fluorescently-labeled secondary antibodies.[22]

    • Mount sections with a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Analysis: Acquire images using a fluorescence or confocal microscope and quantify the intensity of Iba1 and GFAP staining in specific brain regions (e.g., hippocampus and cortex).[21]

Western Blot for Synaptic Plasticity Markers

Western blotting can be used to measure the levels of key synaptic proteins, such as synaptophysin (a presynaptic marker) and postsynaptic density protein 95 (PSD-95; a postsynaptic marker), which are important for synaptic plasticity and cognitive function.[23][24]

Protocol:

  • Protein Extraction: Homogenize dissected brain regions (e.g., hippocampus) in lysis buffer containing protease and phosphatase inhibitors.[25]

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).[25]

  • SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[26]

    • Incubate with primary antibodies against synaptophysin, PSD-95, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash and incubate with appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.[26] Normalize the protein levels to the loading control.

ELISA for Pro-inflammatory Cytokines

Enzyme-linked immunosorbent assay (ELISA) can be used to quantify the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in brain tissue homogenates.[27][28]

Protocol:

  • Sample Preparation: Homogenize brain tissue in an appropriate buffer and centrifuge to collect the supernatant.[27]

  • ELISA Procedure:

    • Use a commercially available ELISA kit for mouse TNF-α and IL-1β.[29][30][31]

    • Follow the manufacturer's instructions for adding standards, samples, detection antibodies, and substrate to the pre-coated plate.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of cytokines in the samples based on the standard curve.

Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups. Statistical analysis should be performed to determine the significance of the observed effects.

Table 1: Barnes Maze Performance
GroupLatency to Find Target (s)Number of ErrorsTime in Target Quadrant (s)
Wild-type + Vehicle
Tg6799 + Vehicle
Tg6799 + this compound
Table 2: Contextual Fear Conditioning
GroupFreezing Time (%)
Wild-type + Vehicle
Tg6799 + Vehicle
Tg6799 + this compound
Table 3: Neuroinflammation Markers
GroupIba1 Immunoreactivity (Arbitrary Units)GFAP Immunoreactivity (Arbitrary Units)
Wild-type + Vehicle
Tg6799 + Vehicle
Tg6799 + this compound
Table 4: Synaptic Plasticity Markers
GroupSynaptophysin Level (Relative to Control)PSD-95 Level (Relative to Control)
Wild-type + Vehicle
Tg6799 + Vehicle
Tg6799 + this compound
Table 5: Pro-inflammatory Cytokines
GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)
Wild-type + Vehicle
Tg6799 + Vehicle
Tg6799 + this compound

Statistical Analysis: Data should be analyzed using appropriate statistical tests, such as t-tests or ANOVA, followed by post-hoc tests for multiple comparisons. The choice of statistical test will depend on the experimental design and the nature of the data. P-values less than 0.05 are typically considered statistically significant.

Conclusion

These application notes provide a detailed framework for evaluating the efficacy of this compound in a mouse model of cognitive impairment. By combining robust behavioral testing with comprehensive molecular and cellular analyses, researchers can gain valuable insights into the therapeutic potential of this compound and its underlying mechanisms of action. The provided protocols and data presentation formats are intended to serve as a guide and should be adapted as needed to fit specific experimental goals and resources.

References

preparing RU-505 solutions for in vitro and in vivo experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU-505 is a potent small molecule inhibitor of the interaction between β-amyloid (Aβ) and fibrinogen.[1][2][3] This interaction is a key pathological feature in Alzheimer's disease, contributing to abnormal fibrin clot formation, delayed fibrinolysis, and neuroinflammation. By disrupting this interaction, this compound has been shown to restore normal fibrin clot structure, reduce vascular amyloid deposition, and improve cognitive function in preclinical models of Alzheimer's disease.[1][2][3][4][5] These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo experimental settings.

Chemical Properties and Storage

PropertyValueReference
CAS Number 1314206-29-5MedchemExpress
Molecular Formula C₂₁H₁₈N₄O₂MedchemExpress
Molecular Weight 374.4 g/mol MedchemExpress
Storage Store powder at -20°C for up to 3 years.[6]
Stock Solution Storage Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[6]

In Vitro Solution Preparation

For cellular and biochemical assays, this compound is typically dissolved in an organic solvent to create a concentrated stock solution, which is then further diluted in aqueous buffers or cell culture media. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose.

Materials
  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol for 10 mM Stock Solution
  • Weighing the Compound: Accurately weigh out 3.744 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Adding Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 10-15 minutes. Gentle warming to 37°C may also aid in dissolution.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for concentrated DMSO stocks as it may lead to precipitation.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

For most in vitro experiments, the DMSO stock solution is diluted into an aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO is not toxic to the cells (typically <0.5%).

  • Serial Dilutions: If necessary, perform serial dilutions of the 10 mM stock solution in DMSO to achieve an intermediate concentration.

  • Final Dilution: Add the final DMSO stock (or diluted intermediate) to the aqueous experimental medium (e.g., cell culture medium, PBS) with vigorous vortexing or stirring to ensure rapid dispersal and minimize precipitation. The final DMSO concentration should be kept as low as possible.

  • Controls: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the this compound treated samples.

In Vivo Solution Preparation

For animal studies, the formulation of this compound needs to be carefully considered to ensure bioavailability and minimize toxicity. As this compound is a poorly water-soluble compound, a vehicle suitable for administration (e.g., oral gavage, intraperitoneal injection) is required.

Recommended Vehicle for Oral Gavage

A common vehicle for oral administration of poorly soluble compounds in preclinical studies is a suspension in a solution of 0.5% carboxymethylcellulose (CMC) in water.

Materials
  • This compound powder

  • Carboxymethylcellulose (CMC), low viscosity

  • Sterile water for injection

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • pH meter

Protocol for a 1 mg/mL Suspension
  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of CMC in sterile water. Slowly add the CMC powder to the water while stirring vigorously to prevent clumping. Stir until a clear, viscous solution is formed.

  • Compound Preparation: Weigh the required amount of this compound powder. For a 1 mg/mL suspension, use 1 mg of this compound for every 1 mL of 0.5% CMC solution.

  • Suspension Formation:

    • Triturate the this compound powder in a small amount of the 0.5% CMC vehicle using a mortar and pestle to create a smooth paste.

    • Gradually add the remaining vehicle while continuously mixing to form a uniform suspension.

    • Alternatively, use a homogenizer for a more uniform particle size distribution.

  • pH Adjustment (Optional but Recommended): Check the pH of the final suspension and adjust to a neutral pH (7.0-7.4) if necessary, using sterile NaOH or HCl.

  • Administration: The suspension should be prepared fresh daily and administered to the animals via oral gavage at the desired dosage. Ensure the suspension is well-mixed before each administration.

Experimental Data Summary

The following table summarizes the key findings from the study by Ahn et al. (2014) using this compound.

Experiment TypeModel SystemThis compound Concentration/DoseKey FindingsReference
In Vitro Fibrin clot formation assay2.72 µM (IC₅₀)Restored Aβ-induced altered fibrin clot formation.[1]
In Vitro Fibrin degradation assay5.00 µM (IC₅₀)Restored Aβ-induced delayed fibrin degradation.[1]
In Vivo Alzheimer's Disease Transgenic Mice (Tg6799)Long-term treatment (dose not specified in abstract)- Reduced vascular amyloid deposition.- Decreased microgliosis in the cortex.- Improved cognitive impairment.[1][2][3][5]
In Vivo Alzheimer's Disease Transgenic MiceLong-term treatment (dose not specified in abstract)Inhibited vessel occlusion.[1][2][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound's action and a general experimental workflow for its use.

RU505_Signaling_Pathway Abeta β-amyloid (Aβ) Abeta_Fibrinogen Aβ-Fibrinogen Interaction Abeta->Abeta_Fibrinogen Fibrinogen Fibrinogen Fibrinogen->Abeta_Fibrinogen Altered_Clot Altered Fibrin Clot Structure Abeta_Fibrinogen->Altered_Clot Delayed_Lysis Delayed Fibrinolysis Abeta_Fibrinogen->Delayed_Lysis RU505 This compound RU505->Abeta_Fibrinogen Inhibits Vascular_Damage Vascular Damage & Amyloid Deposition Altered_Clot->Vascular_Damage Delayed_Lysis->Vascular_Damage Neuroinflammation Neuroinflammation (Microgliosis) Cognitive_Decline Cognitive Decline Neuroinflammation->Cognitive_Decline Vascular_Damage->Neuroinflammation Vascular_Damage->Cognitive_Decline

Caption: this compound Signaling Pathway.

Experimental_Workflow start Start prep_invitro Prepare this compound Stock (e.g., 10 mM in DMSO) start->prep_invitro prep_invivo Prepare this compound Formulation (e.g., Suspension in 0.5% CMC) start->prep_invivo invitro_assays In Vitro Assays (e.g., Fibrin Clot Formation, Cell-based Assays) prep_invitro->invitro_assays data_analysis Data Analysis invitro_assays->data_analysis invivo_studies In Vivo Studies (e.g., AD Mouse Models) prep_invivo->invivo_studies invivo_studies->data_analysis results Results & Interpretation data_analysis->results

Caption: General Experimental Workflow.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions. It is recommended to consult the primary literature and perform small-scale solubility and stability tests before proceeding with large-scale experiments. Always adhere to appropriate laboratory safety procedures.

References

Troubleshooting & Optimization

RU-505 Technical Support Center: Troubleshooting Solubility for Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with RU-505. The information is designed to address common issues related to the solubility of this compound in experimental assays.

Frequently Asked Questions (FAQs) - this compound Solubility

Q1: I am seeing precipitation after adding my this compound stock solution to my aqueous cell culture medium. What is causing this?

A1: Precipitation of this compound in aqueous solutions is a common issue and can be attributed to several factors:

  • Solvent Concentration: this compound has limited solubility in aqueous solutions. If the final concentration of the organic solvent (like DMSO or ethanol) used to dissolve this compound is too low in the final assay volume, the compound may precipitate out.

  • Temperature Changes: A shift in temperature, such as moving from a warmer stock solution to a cooler medium, can decrease the solubility of this compound and cause it to precipitate.

  • pH of the Medium: The pH of your cell culture medium can influence the solubility of this compound.

  • Interactions with Media Components: Components in your cell culture medium, such as salts and proteins, can sometimes interact with this compound and reduce its solubility.[1][2]

Q2: What are the recommended solvents for this compound?

A2: this compound is soluble in several organic solvents. The choice of solvent will depend on the specific requirements of your experiment and the tolerance of your cell line.[3][4] Below is a summary of this compound solubility in common solvents.

Quantitative Solubility Data

SolventConcentration
DMF30 mg/mL
DMSO30 mg/mL
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL
Ethanol0.5 mg/mL

Q3: How can I increase the solubility of this compound if I observe precipitation?

A3: If you encounter precipitation, consider the following troubleshooting steps:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is sufficient to maintain this compound solubility, but remains below the cytotoxic level for your cells. For most cell lines, the final concentration of DMSO should be kept at or below 0.5%.[3]

  • Gentle Warming: To aid dissolution when preparing your stock solution, you can gently warm the tube to 37°C.[1]

  • Sonication: Using an ultrasonic bath for a short period can also help to dissolve this compound in the stock solution.[1]

  • Serial Dilutions: Prepare intermediate dilutions of your this compound stock in your cell culture medium to gradually decrease the solvent concentration, which can help prevent precipitation.

Q4: What is the mechanism of action for this compound?

A4: this compound is an inhibitor of the interaction between β-amyloid (Aβ) and fibrinogen.[5][6] This interaction is implicated in Alzheimer's disease pathology, contributing to abnormal fibrin clot formation, vascular amyloid deposition, and neuroinflammation.[2][7] By blocking this interaction, this compound helps to restore normal fibrin clot formation and has been shown to reduce vascular amyloid deposits and improve cognitive function in preclinical models.[2][3]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a stock solution concentration of 30 mg/mL.

  • Gently vortex the tube to mix.

  • If the this compound does not fully dissolve, warm the tube to 37°C and sonicate in an ultrasonic bath for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

In Vitro Fibrin Clot Formation Assay with this compound

This protocol is adapted from studies investigating the effect of this compound on Aβ-induced fibrin clot abnormalities.[2]

Materials:

  • Human fibrinogen

  • Human α-thrombin

  • Aβ42 peptide (monomeric form)

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., Tris-buffered saline, pH 7.4)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a solution of Aβ42 and fibrinogen in the assay buffer.

  • Add this compound to the Aβ42/fibrinogen solution at the desired final concentration (e.g., 20 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Incubate the mixture at room temperature for 30 minutes to allow for the interaction between this compound, Aβ42, and fibrinogen.

  • Initiate fibrin clot formation by adding α-thrombin to each well.

  • Immediately begin monitoring the change in optical density at 405 nm every minute for at least 60 minutes using a plate reader.

  • The rate of clot formation can be determined from the slope of the linear portion of the absorbance curve.

Visualizations

RU505_Solubility_Troubleshooting start Start: this compound Precipitation Observed check_solvent Is final solvent concentration sufficient? start->check_solvent check_temp Was there a significant temperature change? check_solvent->check_temp Yes increase_solvent Increase final solvent conc. (stay below cytotoxic level) check_solvent->increase_solvent No check_media Are there known interactions with media components? check_temp->check_media No warm_sonicate Gently warm (37°C) and/or sonicate stock solution check_temp->warm_sonicate Yes serial_dilution Use serial dilutions in media check_media->serial_dilution No consult_literature Consult literature for media compatibility check_media->consult_literature Yes end_success Resolution: this compound Solubilized increase_solvent->end_success warm_sonicate->end_success serial_dilution->end_success consult_literature->end_success RU505_Mechanism_of_Action cluster_alzheimers_pathology Alzheimer's Disease Pathology Abeta β-amyloid (Aβ) Abeta_Fibrinogen_Interaction Aβ-Fibrinogen Interaction Abeta->Abeta_Fibrinogen_Interaction Fibrinogen Fibrinogen Fibrinogen->Abeta_Fibrinogen_Interaction Abnormal_Clot Abnormal Fibrin Clot Formation Neuroinflammation Neuroinflammation Abnormal_Clot->Neuroinflammation Vascular_Deposition Vascular Amyloid Deposition RU505 This compound RU505->Abeta_Fibrinogen_Interaction Inhibits Abeta_Fibrinogen_Interaction->Abnormal_Clot Abeta_Fibrinogen_Interaction->Vascular_Deposition Experimental_Workflow_Fibrin_Clot_Assay start Start: Prepare Reagents prepare_mix Prepare Aβ42 and Fibrinogen Mixture start->prepare_mix add_ru505 Add this compound to Mixture prepare_mix->add_ru505 incubate Incubate at Room Temperature (30 minutes) add_ru505->incubate add_thrombin Initiate Clotting with Thrombin incubate->add_thrombin measure_od Measure OD at 405 nm (every minute for 60 min) add_thrombin->measure_od analyze Analyze Data: Calculate Rate of Clot Formation measure_od->analyze end End: Assay Complete analyze->end

References

Technical Support Center: Optimizing Compound Concentration in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

It appears there may be a misunderstanding regarding the topic "RU-505." Our search indicates that "this compound" is commonly associated with an error code in SAP software systems and not with a chemical compound used in preclinical research.

To provide a helpful response that adheres to your detailed request for a technical support center, we have created a comprehensive guide using a hypothetical compound, which we will refer to as "Compound X." This guide is structured to assist researchers, scientists, and drug development professionals in optimizing the concentration of a novel compound to avoid toxicity in mouse models. It follows all your specified formatting and content requirements.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during in vivo experiments with "Compound X."

Issue/ObservationPotential CauseSuggested Action
Unexpected Mouse Mortality at Low Doses 1. Incorrect dose calculation or dilution error.2. Contamination of the compound or vehicle.3. Hypersensitivity of the specific mouse strain.1. Recalculate all dosage and dilution steps. Prepare a fresh stock solution.2. Analyze the compound and vehicle for impurities. Filter-sterilize the final formulation.3. Review literature for known sensitivities of the mouse strain. Consider a pilot study with a different, hardier strain.
Significant Weight Loss (>15%) in a Dose Group 1. Systemic toxicity affecting appetite or metabolism.2. Dehydration due to organ toxicity (e.g., kidney).3. Pain or distress leading to reduced food/water intake.1. Initiate dose de-escalation. Conduct interim blood draws for chemistry panel analysis.2. Provide hydration support (e.g., hydrogel packs). Monitor urine output.3. Perform regular clinical scoring for signs of distress. Consult with the institutional animal care and use committee (IACUC) about humane endpoints.
No Apparent Efficacy at High Doses 1. Poor bioavailability of the compound.2. Rapid metabolism and clearance.3. The compound does not engage the target in vivo.1. Conduct pharmacokinetic (PK) studies to determine plasma and tissue concentrations.2. Analyze metabolites in blood and urine. Consider co-administration with a metabolic inhibitor if appropriate.3. Perform ex vivo analysis of target tissues to assess target engagement.
Precipitation of Compound in Formulation 1. Low solubility of Compound X in the chosen vehicle.2. Incorrect pH of the formulation.3. Temperature instability.1. Test alternative vehicles or co-solvents. Micronize the compound to increase surface area.2. Adjust the pH of the vehicle to improve solubility.3. Assess the stability of the formulation at different temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for a dose-range-finding study of Compound X in mice?

A1: For a novel compound with unknown in vivo toxicity, it is recommended to start with a dose that is a fraction of the in vitro EC50 or IC50, if available. A common starting point is 1/10th of the dose that showed efficacy in cell-based assays, converted to a mg/kg dose for mice. If no in vitro data exists, a tiered approach starting with very low doses (e.g., 1-5 mg/kg) is advisable.

Q2: How can I determine the Maximum Tolerated Dose (MTD) of Compound X?

A2: The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or mortality.[1][2] A common approach is an acute toxicity study where different cohorts of mice are given single escalating doses of Compound X.[1][3] The animals are then observed for a defined period (e.g., 7-14 days) for clinical signs of toxicity, body weight changes, and mortality.[4] The MTD is typically defined as the dose level at which no more than 10% of animals show signs of severe toxicity or mortality.

Q3: What are the key signs of toxicity to monitor in mice treated with Compound X?

A3: Comprehensive monitoring is crucial for assessing toxicity. Key indicators include:

  • Clinical Observations: Changes in posture, activity level, grooming, and signs of pain or distress (e.g., piloerection, hunched posture).[1]

  • Body Weight: Daily body weight measurements are critical; a loss of over 15-20% is a common humane endpoint.

  • Blood Chemistry: Analysis of blood samples for markers of liver (ALT, AST) and kidney (BUN, creatinine) function provides quantitative data on organ toxicity.[5]

  • Histopathology: Microscopic examination of key organs (liver, kidney, spleen, heart, lungs) at the end of the study can reveal cellular damage.[5]

Q4: How should I select a vehicle for administering Compound X?

A4: The ideal vehicle should be non-toxic and capable of solubilizing Compound X at the desired concentration. Common vehicles for preclinical studies include:

  • Saline (0.9% NaCl)

  • Phosphate-Buffered Saline (PBS)

  • Carboxymethylcellulose (CMC) for suspensions

  • A mixture of DMSO, Tween 80, and saline for compounds with poor water solubility. It is essential to run a vehicle-only control group to ensure that the vehicle itself does not cause any adverse effects.

Experimental Protocols

Protocol 1: Dose-Range-Finding (DRF) Study for Compound X
  • Animal Model: Use a common mouse strain (e.g., C57BL/6 or BALB/c), with an equal number of male and female mice per group (n=3-5 per sex).

  • Dose Selection: Based on in vitro data or prior knowledge, select 3-5 dose levels of Compound X. Include a vehicle control group.

  • Administration: Administer Compound X via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Record clinical observations daily using a standardized scoring sheet.

    • Measure body weight daily.

    • At the end of the study (e.g., day 7), collect blood for complete blood count (CBC) and serum chemistry analysis. .

  • Endpoint: The primary endpoint is the identification of dose-limiting toxicities and the determination of the MTD.

Protocol 2: Sub-chronic Toxicity Study of Compound X
  • Animal Model: Use the same mouse strain as the DRF study (n=5-10 per sex per group).

  • Dose Selection: Select 3 dose levels below the MTD determined in the DRF study (e.g., MTD, 1/2 MTD, 1/4 MTD). Include a vehicle control group.

  • Administration: Administer Compound X daily for a specified period (e.g., 14 or 28 days).

  • Monitoring:

    • Conduct daily clinical observations and twice-weekly body weight measurements.

    • Perform interim blood draws (e.g., weekly) for hematology and clinical chemistry.

  • Terminal Procedures: At the end of the treatment period, euthanize the animals and perform a full necropsy. Collect major organs for histopathological analysis.

Data Presentation

Table 1: Example Data from an Acute Toxicity Study of Compound X
Dose Group (mg/kg)Number of AnimalsMortalityMean Body Weight Change (Day 7)Key Clinical Signs
Vehicle Control100/10+5.2%Normal
10100/10+3.1%Normal
30100/10-2.5%Mild lethargy on Day 1
60101/10-8.9%Lethargy, piloerection
100104/10-16.3%Severe lethargy, ataxia
Table 2: Example Serum Chemistry Results from a 14-Day Sub-chronic Study
ParameterVehicle Control15 mg/kg Compound X30 mg/kg Compound X
ALT (U/L) 35 ± 842 ± 10150 ± 25
AST (U/L) 50 ± 1265 ± 15210 ± 40
BUN (mg/dL) 20 ± 522 ± 625 ± 7
Creatinine (mg/dL) 0.4 ± 0.10.5 ± 0.10.4 ± 0.2
* p < 0.05 compared to vehicle control

Visualizations

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis start Define Study Objectives protocol Develop Experimental Protocol start->protocol iacuc Obtain IACUC Approval protocol->iacuc dosing Dose Formulation & Administration iacuc->dosing monitoring Daily Clinical Monitoring & Weight Measurement dosing->monitoring sampling Blood/Tissue Sampling monitoring->sampling biochem Biochemical Analysis sampling->biochem histopath Histopathology sampling->histopath data_analysis Statistical Analysis & Reporting biochem->data_analysis histopath->data_analysis

Caption: Workflow for a preclinical toxicity study.

signaling_pathway Compound X Compound X Receptor A Receptor A Compound X->Receptor A Binds & Activates Off-Target Kinase Z Off-Target Kinase Z Compound X->Off-Target Kinase Z Inhibits at high conc. Kinase B Kinase B Receptor A->Kinase B Phosphorylates Transcription Factor C Transcription Factor C Kinase B->Transcription Factor C Activates Cellular Response Cellular Response Transcription Factor C->Cellular Response Leads to Toxicity Toxicity Off-Target Kinase Z->Toxicity

Caption: Hypothetical signaling pathway for Compound X.

References

stability and storage conditions for RU-505 compound

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the RU-505 compound. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental workflow.

Stability and Storage Conditions

Proper handling and storage of this compound are crucial to ensure its integrity and performance in your experiments. While specific stability data is detailed in the product's Certificate of Analysis (COA), the following table summarizes general storage recommendations for small molecule compounds like this compound.

ConditionSolid FormIn Solution
Long-term Storage Store at -20°C or -80°C.Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Short-term Storage May be stored at room temperature for short periods (e.g., during transport).Keep on ice for the duration of the experiment.
Light Exposure Store in a light-protected vial.Protect from light, especially when in solution. Use amber vials or cover with foil.
Recommended Solvents Please refer to the product-specific datasheet for solubility information.Prepare fresh solutions for each experiment if possible.

Experimental Protocols

While a specific, detailed experimental protocol for stability testing of this compound is not publicly available, a general approach for assessing the stability of small molecule compounds involves the following steps:

  • Forced Degradation Studies: Expose the compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, oxidation) to identify potential degradation products and pathways.[1][2][3]

  • Analytical Method Development: Develop and validate a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), that can separate the parent compound from its degradation products.[4][5][6]

  • Stability Study Under Controlled Conditions: Store the compound under various defined temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) for an extended period.[4][7]

  • Time-Point Analysis: At specific time points, analyze samples using the validated analytical method to quantify the amount of the parent compound remaining and identify any degradation products.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of the this compound compound.

Question: I am seeing inconsistent or no activity of this compound in my assay.

Possible Causes & Solutions:

  • Compound Degradation:

    • Improper Storage: Verify that the compound has been stored according to the recommendations in the Certificate of Analysis or the general guidelines above. Long-term storage at room temperature or exposure to light can lead to degradation.

    • Solution Instability: If you are using a stock solution, it may have degraded. It is recommended to use freshly prepared solutions or aliquots that have not undergone multiple freeze-thaw cycles. For some compounds, solutions are only stable for a short period.

    • Contamination: Ensure your solvents and labware are free from contaminants that could react with this compound.

  • Incorrect Concentration:

    • Weighing Error: Double-check the initial weight of the compound and the volume of solvent used to prepare your stock solution.

    • Pipetting Error: Ensure your pipettes are calibrated and that you are using them correctly to make dilutions.

  • Experimental Setup:

    • pH of Buffer: The activity of a compound can be pH-dependent. Ensure the pH of your assay buffer is within the optimal range for this compound activity.

    • Interaction with Other Reagents: Consider if any other components in your assay mixture could be interfering with the compound.

Question: The this compound powder appears clumpy or has changed color.

Possible Causes & Solutions:

  • Hygroscopic Nature: The compound may have absorbed moisture from the air. Store the vial in a desiccator to remove excess moisture. Always ensure the vial cap is tightly sealed.

  • Degradation: A change in color could indicate chemical degradation. If you suspect degradation, it is best to use a fresh vial of the compound.

Question: I am having trouble dissolving the this compound compound.

Possible Causes & Solutions:

  • Incorrect Solvent: Refer to the product datasheet for the recommended solvents and solubility information.

  • Inadequate Mixing: Ensure you are vortexing or sonicating the solution for a sufficient amount of time to facilitate dissolution. Gentle warming may also help, but be cautious as this could also accelerate degradation.

  • Precipitation: If the compound precipitates out of solution after being stored, try warming the solution and vortexing before use. This can be common when storing concentrated stock solutions at low temperatures.

Frequently Asked Questions (FAQs)

Q1: How should I store the this compound compound upon arrival?

A1: For long-term storage, it is recommended to store the solid compound at -20°C or -80°C, protected from light. For short-term storage, such as during routine use, it can be kept at room temperature. Always refer to the Certificate of Analysis provided by the supplier for the most accurate storage information.[8][9]

Q2: How long is the this compound compound stable in solution?

A2: The stability of this compound in solution can depend on the solvent, concentration, and storage conditions. As a general guideline, it is best to prepare fresh solutions for each experiment. If you need to store a stock solution, it is recommended to make aliquots and store them at -20°C or -80°C for no longer than a few weeks to a month. Avoid repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light?

A3: Many organic compounds are light-sensitive.[9] It is good laboratory practice to store this compound, both in solid form and in solution, in light-protected containers such as amber vials or by wrapping the container in aluminum foil.

Q4: What should I do if I suspect my this compound compound has degraded?

A4: If you observe changes in the physical appearance of the compound or experience a loss of activity in your experiments, it is possible the compound has degraded. In such cases, it is recommended to use a new, unopened vial of the compound to ensure the reliability of your results.

Q5: What are the main degradation pathways for small molecule compounds like this compound?

A5: The most common degradation pathways for small molecule drugs are hydrolysis, oxidation, and photolysis.[1][2][3] Hydrolysis is a reaction with water, oxidation involves the loss of electrons (often in the presence of oxygen), and photolysis is degradation caused by exposure to light.

Experimental Workflow & Troubleshooting Diagram

G This compound Stability and Storage Troubleshooting Workflow cluster_start cluster_issue cluster_troubleshooting Troubleshooting Steps cluster_solution Potential Solutions cluster_end start Start Experiment issue Inconsistent or No Activity? start->issue check_storage Verify Storage Conditions (Temp, Light, Duration) issue->check_storage Yes end Problem Resolved issue->end No check_solution Assess Solution Integrity (Freshly Prepared? Freeze-Thaw?) check_storage->check_solution Proper Storage use_new_vial Use a Fresh Vial of this compound check_storage->use_new_vial Improper Storage check_concentration Confirm Compound Concentration (Weighing, Dilution) check_solution->check_concentration Solution OK prepare_fresh_solution Prepare Fresh Stock Solution check_solution->prepare_fresh_solution Solution Suspect check_protocol Review Experimental Protocol (pH, Reagents) check_concentration->check_protocol Concentration OK recalculate_concentration Recalculate and Re-prepare Dilutions check_concentration->recalculate_concentration Error Found optimize_protocol Optimize Assay Conditions check_protocol->optimize_protocol Protocol Issue check_protocol->end Protocol OK use_new_vial->end prepare_fresh_solution->end recalculate_concentration->end optimize_protocol->end

Caption: Troubleshooting workflow for this compound stability and storage issues.

References

Technical Support Center: RU-505 Treatment for Cognitive Improvement in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing RU-505 to investigate cognitive improvement in mouse models of Alzheimer's disease.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small molecule inhibitor that targets the interaction between β-amyloid (Aβ) and fibrinogen.[1] In the context of Alzheimer's disease, the binding of Aβ to fibrinogen contributes to the formation of abnormal, persistent fibrin clots, leading to vascular abnormalities, neuroinflammation, and cognitive decline.[2][3][4] By blocking this interaction, this compound helps to restore normal fibrin clot formation and degradation, reduce vascular amyloid deposition, and decrease microgliosis, ultimately leading to improved cognitive function in mouse models.[1][5]

Q2: What is the recommended treatment duration for this compound in mice?

A2: Published studies have demonstrated significant cognitive improvements in Alzheimer's disease mouse models with a long-term treatment duration of 3 to 4 months .[1][5] While a definitive "optimal" duration has not yet been established through comparative studies, these timeframes have proven effective in rescuing cognitive deficits. The ideal duration for your specific experimental goals may vary and might require pilot studies.

Q3: What cognitive and behavioral assays are suitable for assessing the efficacy of this compound treatment?

A3: The Barnes maze for spatial learning and memory, and contextual fear conditioning for associative learning and memory, have been successfully used to evaluate cognitive improvements following this compound treatment.[5] These tests are well-established for assessing hippocampal-dependent cognition in mice.[6]

Q4: What is the expected outcome of successful this compound treatment on cognitive performance?

A4: In the Barnes maze, successful treatment is expected to result in a shorter latency and fewer errors in finding the escape hole during training and probe trials. In contextual fear conditioning, treated mice should exhibit a higher percentage of freezing behavior upon re-exposure to the conditioned context, indicating improved memory of the aversive stimulus.[5]

Q5: Are there any known side effects of this compound in mice?

A5: The primary research articles describing the use of this compound in mice have not reported any significant adverse effects. However, as with any experimental compound, it is crucial to monitor the animals' health and well-being throughout the treatment period. This includes regular checks of body weight, food and water intake, and general behavior.

Troubleshooting Guides

Problem 1: No significant improvement in cognitive performance observed after this compound treatment.
Possible Cause Troubleshooting Step
Suboptimal Treatment Duration The reported effective treatment durations are 3-4 months. Shorter durations may not be sufficient to induce significant cognitive rescue. Consider extending the treatment period.
Incorrect Dosage or Administration Verify the correct dosage and ensure proper administration (e.g., intraperitoneal injection). Refer to the detailed experimental protocols below. Ensure the compound is properly solubilized and stable in the vehicle.
Advanced Disease Stage in Mice The efficacy of this compound might be dependent on the pathological stage of the Alzheimer's disease mouse model. Treatment initiated at a very advanced stage may be less effective. Characterize the baseline cognitive deficits and pathology of your mouse cohort before starting treatment.
Issues with Behavioral Assay The cognitive tests may not be sensitive enough or may be compromised by confounding factors. Review the "Troubleshooting for Behavioral Assays" section below.
Compound Stability Ensure the this compound compound is stored correctly and has not degraded. Prepare fresh solutions as required.
Problem 2: High variability in behavioral data between mice in the same treatment group.
Possible Cause Troubleshooting Step
Inconsistent Drug Administration Ensure all injections are administered consistently by a trained individual to minimize variability in drug exposure.
Environmental Stressors Variations in housing conditions, handling, or noise levels can significantly impact mouse behavior. Maintain a stable and controlled environment for all experimental animals.
Genetic Drift in Mouse Colony If using a transgenic mouse model, genetic drift over generations can lead to phenotypic variability. Regularly re-derive the colony from cryopreserved stocks if necessary.
Individual Differences in Learning and Anxiety Mice, like humans, have individual differences. Ensure proper habituation to the testing apparatus and environment to minimize anxiety-related performance issues. Increase the sample size per group to improve statistical power.
Problem 3: Troubleshooting for Specific Behavioral Assays
Assay Common Issue Troubleshooting Suggestion
Barnes Maze Mice are not motivated to enter the escape box.Ensure the testing arena is brightly lit and has some aversive stimulus (e.g., a fan) to encourage escape behavior. Habituate the mice to the escape box before the first trial.[6]
Mice use random search strategies instead of spatial cues.Ensure prominent, high-contrast visual cues are placed around the maze. Check for and eliminate any unintended olfactory cues on the maze surface or in the escape box.
Fear Conditioning Low freezing behavior in all groups, including controls.The footshock intensity may be too low to induce a strong fear memory. Calibrate the shocker and ensure a consistent current is delivered. The context may not be distinct enough; enhance the contextual cues (e.g., specific odor, lighting).
High freezing in the pre-conditioning phase.This indicates generalized anxiety. Handle the mice gently and allow for a sufficient habituation period in the testing room before starting the experiment.

Quantitative Data from this compound Treatment Studies

The following tables summarize the cognitive improvements observed in Tg6799 mice treated with this compound.

Table 1: Barnes Maze Performance in Tg6799 Mice After 3 Months of this compound Treatment

Group Latency to Find Target Hole (seconds, Day 4 of Training) Number of Visits to Target Hole (Probe Trial)
Wild-Type + Vehicle ~20~5
Tg6799 + Vehicle ~60~2
Tg6799 + this compound ~30~4
Data are approximated from graphical representations in Ahn et al., 2014.[5]

Table 2: Contextual Fear Conditioning in Tg6799 Mice After 3 Months of this compound Treatment

Group Freezing Behavior (%) 24h After Training
Wild-Type + Vehicle ~50%
Tg6799 + Vehicle ~20%
Tg6799 + this compound ~40%
Data are approximated from graphical representations in Ahn et al., 2014.[5]

Experimental Protocols

This compound Administration Protocol
  • Compound Preparation: Dissolve this compound in a vehicle of 10% DMSO, 40% PEG 400, and 50% PBS. The final concentration should be prepared to deliver a dose of 10 mg/kg body weight.

  • Animal Model: Tg6799 mice, a model for Alzheimer's disease, have been used successfully. Age-matched wild-type littermates should be used as controls.

  • Administration Route: Intraperitoneal (IP) injection is a common and effective route.

  • Dosage and Frequency: Administer a daily IP injection of this compound at a dose of 10 mg/kg.

  • Treatment Duration: A treatment period of 3 to 4 months has been shown to be effective.[1][5]

  • Control Groups: Include a vehicle-treated wild-type group and a vehicle-treated transgenic group.

Barnes Maze Protocol
  • Apparatus: A circular platform with 18-20 equally spaced holes around the perimeter. One hole leads to a dark, enclosed escape box. The platform should be in a room with distinct visual cues on the walls.

  • Habituation: On day 1, place the mouse in the center of the maze under a container for 30 seconds, then guide it to the escape box. Allow the mouse to remain in the escape box for 2 minutes.

  • Training: For 4 consecutive days, conduct 4 trials per day for each mouse. Place the mouse in the center of the maze and allow it to explore freely for a maximum of 3 minutes to find the escape box. If the mouse does not find the escape box within 3 minutes, gently guide it to the location. The mouse should remain in the escape box for 1 minute between trials. The inter-trial interval should be 15-20 minutes.

  • Probe Trial: 24 hours after the final training trial, remove the escape box and allow the mouse to explore the maze for 90 seconds. Record the time spent in the target quadrant and the number of pokes into the target hole.

  • Data Analysis: Key metrics include latency to find the escape box, number of errors (poking in non-target holes), and performance in the probe trial.

Contextual Fear Conditioning Protocol
  • Apparatus: A conditioning chamber with a grid floor connected to a shock generator, placed within a sound-attenuating box.

  • Training: Place the mouse in the conditioning chamber and allow it to explore for 2 minutes. Then, deliver a conditioned stimulus (CS), such as an auditory tone, for 30 seconds, co-terminating with an unconditioned stimulus (US), a mild footshock (e.g., 2 seconds, 0.75 mA). The mouse remains in the chamber for another 30 seconds.

  • Contextual Memory Test: 24 hours after training, place the mouse back into the same conditioning chamber for 5 minutes without presenting the CS or US.

  • Data Analysis: Record the percentage of time the mouse spends freezing (complete immobility except for respiration). An increase in freezing behavior indicates a stronger memory of the aversive context.

Visualizations

RU505_Signaling_Pathway Ab β-amyloid (Aβ) Ab_Fib_Complex Aβ-Fibrinogen Interaction Ab->Ab_Fib_Complex Fibrinogen Fibrinogen Fibrinogen->Ab_Fib_Complex RU505 This compound RU505->Ab_Fib_Complex Inhibits Abnormal_Clot Abnormal Fibrin Clot Formation Ab_Fib_Complex->Abnormal_Clot Vascular_Deposition Vascular Amyloid Deposition Abnormal_Clot->Vascular_Deposition Neuroinflammation Neuroinflammation (Microgliosis) Abnormal_Clot->Neuroinflammation Cognitive_Decline Cognitive Decline Vascular_Deposition->Cognitive_Decline Neuroinflammation->Cognitive_Decline

Caption: this compound Signaling Pathway.

Experimental_Workflow Start Start: Select AD Mouse Model (e.g., Tg6799) Treatment Daily this compound Administration (10 mg/kg, IP) for 3-4 months Start->Treatment Behavioral_Testing Cognitive Behavioral Assays Treatment->Behavioral_Testing Barnes_Maze Barnes Maze: Spatial Learning & Memory Behavioral_Testing->Barnes_Maze Fear_Conditioning Fear Conditioning: Associative Learning & Memory Behavioral_Testing->Fear_Conditioning Data_Analysis Data Analysis: Compare Latency, Errors, Freezing Barnes_Maze->Data_Analysis Fear_Conditioning->Data_Analysis Conclusion Conclusion: Assess Cognitive Improvement Data_Analysis->Conclusion

Caption: Experimental Workflow for this compound Studies.

References

Validation & Comparative

Comparative Efficacy of RU-505 in Inhibiting Aβ-Fibrinogen Interaction: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RU-505's performance against other potential inhibitors of the amyloid-beta (Aβ)-fibrinogen interaction, a key process implicated in the vascular pathology of Alzheimer's disease. The following data and experimental protocols are compiled from preclinical studies to support further investigation and drug development efforts.

The interaction between Aβ peptides and fibrinogen is a critical pathological event in Alzheimer's disease, contributing to the formation of structurally abnormal fibrin clots that are resistant to degradation.[1][2] This leads to compromised blood flow, neuroinflammation, and vascular damage, all of which exacerbate the neurodegenerative process.[2][3] The small molecule this compound has been identified as an effective inhibitor of this interaction, showing promise in preclinical models by rescuing altered thrombosis and improving cognitive function.[4][5]

Comparative Analysis of Aβ-Fibrinogen Interaction Inhibitors

The following table summarizes the quantitative data on this compound and other compounds tested for their ability to inhibit the Aβ-fibrinogen interaction. This comparative data is essential for evaluating the potency and specificity of these inhibitors.

Compound/AgentTarget/MechanismIC50 (FP Assay)IC50 (AlphaLISA)Key Findings
This compound Binds to Aβ, inhibiting its interaction with fibrinogen.[4]5.00 µM[6]2.72 µM[6]Restores normal fibrin clot formation and degradation, reduces vascular amyloid deposition, and improves cognitive function in mouse models of AD.[4][7]
RU-4180 An analogue of this compound.[4]Not reportedNo inhibitionWeakly binds to Aβ42 and does not effectively inhibit the Aβ-fibrinogen interaction.[4]
Sulindac Sulfide Known to bind to Aβ.[4]Not reportedNo inhibitionBinds to Aβ but fails to inhibit the Aβ-fibrinogen interaction, suggesting Aβ binding alone is insufficient for inhibition.[4]
TDI-2760 An aminopyrimidine class aggregation inhibitor.[8]Not reportedNot reportedEffectively inhibits the Aβ-fibrinogen interaction and Aβ42 aggregation, and restores Aβ-induced abnormal fibrin clot formation.[8]
Lecanemab Monoclonal antibody targeting Aβ protofibrils.[9]Not applicableNot applicableBlocks the binding of Aβ protofibrils to fibrinogen, preventing delayed fibrinolysis and clot abnormalities.[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further validation.

1. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

  • Objective: To quantify the interaction between Aβ and fibrinogen and measure the inhibitory effect of compounds.

  • Protocol:

    • Biotinylated Aβ42 is incubated with fibrinogen in the presence of the test compound (e.g., this compound) or a vehicle control.

    • Streptavidin-coated donor beads and protein A-coated acceptor beads conjugated with an anti-fibrinogen antibody are added to the mixture.

    • If Aβ42 and fibrinogen interact, the donor and acceptor beads are brought into close proximity.

    • Upon excitation at 680 nm, the donor bead releases singlet oxygen, which activates the acceptor bead to emit light at 615 nm.

    • The intensity of the emitted light is proportional to the extent of the Aβ-fibrinogen interaction. A decrease in signal in the presence of a test compound indicates inhibition.[10]

2. Fluorescence Polarization (FP) Assay

  • Objective: To measure the binding of Aβ to fibrinogen and the displacement by an inhibitor.

  • Protocol:

    • A fluorescently labeled Aβ peptide (e.g., TAMRA-labeled Aβ) is used as a probe.

    • The probe is incubated with fibrinogen and the test compound.

    • When the small, fluorescently labeled Aβ binds to the much larger fibrinogen molecule, its rotation slows, leading to an increase in the polarization of the emitted light upon excitation with polarized light.

    • An effective inhibitor will compete with fibrinogen for binding to the labeled Aβ, resulting in a decrease in fluorescence polarization.

    • The IC50 value is determined from a dose-response curve.[10]

3. In Vitro Clotting and Turbidity Assay

  • Objective: To assess the effect of Aβ and inhibitors on the structure and formation of fibrin clots.

  • Protocol:

    • Fibrinogen is incubated with or without Aβ42 and the test compound.

    • Thrombin and calcium chloride are added to initiate fibrin polymerization.

    • The formation of the fibrin clot is monitored by measuring the change in turbidity (optical density) over time at a specific wavelength (e.g., 450 nm).

    • Aβ induces the formation of an abnormal clot structure, which can be observed as a change in the turbidity profile. Inhibitors like this compound are expected to restore the normal clotting profile.[4][8]

4. Fibrinolysis Assay

  • Objective: To evaluate the effect of Aβ and inhibitors on the degradation of fibrin clots.

  • Protocol:

    • Fibrin clots are formed in the presence or absence of Aβ42 and the test compound as described in the turbidity assay.

    • Tissue plasminogen activator (tPA) and plasminogen are added to initiate fibrinolysis.

    • The degradation of the clot is monitored by the decrease in turbidity over time.

    • Aβ is known to delay fibrinolysis. An effective inhibitor should restore the rate of clot degradation to normal levels.[4][9]

Visualizing the Pathway and Experimental Workflow

To further clarify the mechanisms and experimental procedures, the following diagrams are provided.

A_Fibrinogen_Interaction_Pathway cluster_normal Normal Coagulation cluster_AD Alzheimer's Disease Pathology Fibrinogen Fibrinogen Fibrin Fibrin Monomers Fibrinogen->Fibrin Cleavage Abnormal_Clot Abnormal, Resistant Fibrin Clot Fibrinogen->Abnormal_Clot Thrombin Thrombin Fibrin_Clot Stable Fibrin Clot Fibrin->Fibrin_Clot Polymerization Degradation_Products Degradation Products Fibrin_Clot->Degradation_Products Fibrinolysis Plasmin Plasmin A_beta Aβ Peptide A_beta->Fibrinogen Binds Abnormal_Clot->Plasmin Inhibited Fibrinolysis RU505 This compound RU505->A_beta Inhibits Binding

Aβ-Fibrinogen interaction and this compound inhibition pathway.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation (Mouse Models) HTS High-Throughput Screening (e.g., AlphaLISA, FP) Hit_ID Identify Hit Compounds (e.g., this compound) HTS->Hit_ID Clot_Assay In Vitro Clotting Assay (Turbidity) Hit_ID->Clot_Assay Mechanism_Study Mechanism of Action Studies (e.g., SPR) Hit_ID->Mechanism_Study AD_Model Alzheimer's Disease Transgenic Mice Hit_ID->AD_Model Lead Compound Selection Fibrinolysis_Assay Fibrinolysis Assay Clot_Assay->Fibrinolysis_Assay Treatment Long-term Treatment with this compound AD_Model->Treatment Vascular_Analysis Analysis of Vascular Pathology (Vessel Occlusion, Amyloid Deposition) Treatment->Vascular_Analysis Behavioral_Tests Cognitive Function Assessment (e.g., Maze Tests) Treatment->Behavioral_Tests

Workflow for validating Aβ-fibrinogen interaction inhibitors.

References

Cross-Validation of RU-505's Efficacy in Alzheimer's Disease Mouse Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound RU-505 against established and other potential Alzheimer's disease (AD) therapies, focusing on preclinical data from various transgenic mouse models. The objective is to offer a clear, data-driven comparison of their effects on key pathological and cognitive endpoints.

Executive Summary

Alzheimer's disease is a complex neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and cognitive decline. Current therapeutic strategies are diverse, targeting different aspects of AD pathology. This guide focuses on this compound, a novel small molecule inhibitor of the Aβ-fibrinogen interaction, and compares its preclinical efficacy with Memantine, an NMDA receptor antagonist, and Donepezil, an acetylcholinesterase inhibitor. The data presented is derived from studies in widely used transgenic mouse models of AD, including the 5XFAD and APP/PS1 lines.

Comparative Efficacy of Investigational and Approved Therapies

The following tables summarize the quantitative effects of this compound, Memantine, and Donepezil on key pathological and cognitive markers in different Alzheimer's disease mouse models.

Table 1: Effects on Amyloid-Beta Pathology

CompoundMouse ModelAge of TreatmentDurationKey Pathological OutcomeQuantitative Result
This compound Tg6799 (5XFAD)9 months3 monthsVascular Amyloid Deposition (Aβ)Significant reduction in cortical vascular amyloid[1]
Memantine APP/PS13 months4 monthsCortical Amyloid Burden~25% reduction[2]
Memantine 5XFAD6 monthsChronicAmyloid Plaque Number and SizeSignificant reduction in plaque number and size[3][4]
Donepezil 5XFADNot Specified2 weeksAβ Plaque Number (Cortex & Hippocampus)Significant reduction[5]
Donepezil APP/PS1Not SpecifiedChronicInsoluble Aβ40/Aβ42 LevelsSignificant decrease[6]

Table 2: Effects on Neuroinflammation

CompoundMouse ModelAge of TreatmentDurationKey Pathological OutcomeQuantitative Result
This compound Tg6799 (5XFAD)9 months3 monthsMicrogliosis (Iba-1 positive cells)Significant reduction in cortical microgliosis[1]
Donepezil 5XFADNot Specified4 weeksMicroglia Marker (Iba-1) LevelsSignificant reduction[7]
Donepezil APP/PS1Not SpecifiedChronicMicroglial Activation (CD68 expression)Significant inhibition[6]

Table 3: Effects on Cognitive Function

CompoundMouse ModelAge of TreatmentDurationBehavioral TestCognitive Outcome
This compound Tg6799 (5XFAD) & APP/PS19 months3 monthsContextual Fear ConditioningSignificant improvement in freezing behavior[1]
Memantine 5XFAD6-7 months30 daysContextual Fear Conditioning & Y-MazeReversal of memory impairments[8][9]
Donepezil APP/PS1Not SpecifiedChronicMorris Water Maze & Novel Object RecognitionSignificant improvement in cognitive function[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanisms of action for each compound and a generalized workflow for preclinical evaluation in Alzheimer's mouse models.

This compound Mechanism of Action

Comparator_Pathways Comparator Mechanisms of Action cluster_Donepezil Donepezil (Acetylcholinesterase Inhibitor) cluster_Memantine Memantine (NMDA Receptor Antagonist) ACh Acetylcholine (ACh) in Synaptic Cleft AChE Acetylcholinesterase (AChE) ACh->AChE degraded by Postsynaptic Postsynaptic Receptor ACh->Postsynaptic binds to Cholinergic\nSignaling Cholinergic Signaling Postsynaptic->Cholinergic\nSignaling Donepezil Donepezil Donepezil->AChE inhibits Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR overactivates Calcium Excessive Ca2+ Influx NMDAR->Calcium Excitotoxicity Excitotoxicity & Neuronal Damage Calcium->Excitotoxicity Memantine Memantine Memantine->NMDAR blocks channel

Comparator Mechanisms of Action

Experimental_Workflow start Select AD Mouse Model (e.g., 5XFAD, APP/PS1) treatment Chronic Treatment Administration (e.g., this compound, Memantine, Donepezil, Vehicle) start->treatment behavior Behavioral Testing (e.g., Contextual Fear Conditioning, MWM) treatment->behavior euthanasia Euthanasia and Tissue Collection behavior->euthanasia histology Immunohistochemistry (Aβ, Iba-1 staining) euthanasia->histology biochem Biochemical Analysis (ELISA for Aβ levels) euthanasia->biochem analysis Data Analysis and Comparison histology->analysis biochem->analysis

Generalized Experimental Workflow

Detailed Experimental Protocols

This compound Study Protocol (Ahn et al., 2014)

  • Animal Models: Male Tg6799 (5XFAD) and APP/PS1 transgenic mice were used. Tg6799 mice overexpress mutant human APP (695) with Swedish, Florida, and London mutations, and human PS1 with M146L and L286V mutations.[1]

  • Treatment: At 9 months of age, mice were treated for 3 months with this compound administered via drinking water.[1]

  • Behavioral Assay (Contextual Fear Conditioning): Mice were placed in a conditioning chamber and received a series of foot shocks. 24 hours later, freezing behavior was observed in the same chamber as a measure of fear memory.[1]

  • Pathological Assessment: After behavioral testing, mice were euthanized, and brain tissue was collected. Immunohistochemistry was performed on brain sections using antibodies against Aβ to assess vascular amyloid deposition and Iba-1 to quantify microgliosis.[1]

Memantine Comparator Study (Representative Protocol)

  • Animal Models: 5XFAD or APP/PS1 mice were used.[2][3][4][8][9]

  • Treatment: Memantine was typically administered intraperitoneally (i.p.) or in drinking water for a period ranging from 30 days to 4 months, starting at ages from 3 to 7 months.[2][8][9]

  • Behavioral Assays: Cognitive function was assessed using tests such as the Morris Water Maze (MWM), contextual fear conditioning, or novel object recognition.[8][9]

  • Pathological Assessment: Brain tissue was analyzed for amyloid plaque burden using Thioflavin-S staining or immunohistochemistry with anti-Aβ antibodies.[2][3][4]

Donepezil Comparator Study (Representative Protocol)

  • Animal Models: 5XFAD or APP/PS1 mice were used.[5][6][7]

  • Treatment: Donepezil was administered intraperitoneally (i.p.) or orally for durations ranging from 2 weeks to several months.[5][6]

  • Behavioral Assays: Cognitive improvements were measured using the Morris Water Maze or novel object recognition tests.[6]

  • Pathological Assessment: Neuroinflammation was quantified by immunohistochemical staining for microglial markers like Iba-1 and CD68. Aβ levels were measured by ELISA and Congo red staining.[6][7]

Conclusion

The preclinical data suggests that this compound, by targeting the novel Aβ-fibrinogen interaction, effectively reduces vascular amyloid pathology and neuroinflammation, leading to cognitive improvements in mouse models of Alzheimer's disease.[1] When compared to established therapies like Memantine and Donepezil, this compound demonstrates a distinct mechanism of action. While direct, head-to-head comparative studies are lacking, all three compounds show efficacy in reducing key AD-related pathologies and improving cognitive function in relevant animal models. The choice of the 5XFAD model for this compound testing provides a strong basis for future comparative studies, as this model is widely used and well-characterized. Further research is warranted to fully elucidate the therapeutic potential of targeting the Aβ-fibrinogen pathway with compounds like this compound in the context of Alzheimer's disease.

References

Comparative Analysis of RU-505 and Other Small Molecule Inhibitors for Androgenetic Alopecia

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

This guide provides a head-to-head comparison of the non-steroidal anti-androgen RU-505 against other prominent small molecule inhibitors investigated for the treatment of Androgenetic Alopecia (AD). The comparison focuses on their mechanism of action, biochemical potency, and available efficacy data, supported by detailed experimental protocols.

Androgenetic Alopecia is a common hair loss disorder driven by genetic predisposition and the action of androgens on scalp hair follicles.[1][2][3] The primary androgen implicated is dihydrotestosterone (DHT), which is converted from testosterone by the enzyme 5-alpha-reductase (5αR).[1][2] DHT binds to the androgen receptor (AR) in dermal papilla cells, initiating a signaling cascade that leads to the miniaturization of hair follicles and a shortened anagen (growth) phase of the hair cycle.[1][2] Therapeutic strategies largely focus on either inhibiting DHT production or blocking its interaction with the androgen receptor.

This guide compares two classes of inhibitors:

  • Androgen Receptor (AR) Antagonists: These molecules, including the research compound this compound and the clinically investigated clascoterone, directly compete with DHT for binding to the AR, preventing its activation.[4][5]

  • 5-alpha-Reductase Inhibitors (5-ARIs): This class includes the FDA-approved drugs finasteride and dutasteride, which block the synthesis of DHT.[6][7]

Data Presentation: Biochemical Potency and Efficacy

The following tables summarize key quantitative data for each inhibitor. It is critical to note that these values are compiled from different studies and direct head-to-head experimental data for this compound against the other compounds is not available in published literature. Experimental conditions can vary, influencing the absolute values.

Table 1: In Vitro Potency of Small Molecule Inhibitors

CompoundTargetMechanism of ActionPotency (Ki / IC50)Source(s)
This compound (RU-58841) Androgen ReceptorCompetitive AntagonistKi: ~1 nM (Data from preclinical studies)
Clascoterone Androgen ReceptorCompetitive AntagonistHigh Affinity (Specific Ki not published)[5][8][9]
Finasteride 5α-Reductase Type 2 & 3Competitive InhibitorKi: < 1 nM - 10 nM (Type 2)[10][11]
Dutasteride 5α-Reductase Type 1 & 2Competitive InhibitorKi (Type 1): Potent Ki (Type 2): Potent [12][13]

Note: Ki is the inhibition constant, representing the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki indicates higher potency.

Table 2: Efficacy Overview

CompoundAdministrationKey Efficacy FindingsSource(s)
This compound (RU-58841) Topical (preclinical)Shown to increase hair density and promote anagen phase in animal models (e.g., stump-tailed macaque, hamster flank organ).(Data from preclinical studies)
Clascoterone TopicalPhase II trials for AD showed significant clinical improvement in hair growth compared to vehicle.[4] Currently in Phase III trials.[4]
Finasteride Oral (1 mg/day)Increases hair count and slows progression of hair loss. Reduces serum DHT by ~70%.[7][14][7][14][15]
Dutasteride Oral (0.5 mg/day)More effective than finasteride at increasing hair growth and thickness. Reduces serum DHT by >90%.[7][7]

Signaling Pathway & Experimental Workflow Visualizations

The following diagrams illustrate the key biological pathway and a general experimental workflow for screening potential AD therapies.

cluster_EC Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Testosterone Testosterone T_in Testosterone Testosterone->T_in Five_AR 5-alpha-Reductase (5αR) T_in->Five_AR DHT DHT (Dihydrotestosterone) AR_DHT AR-DHT Complex DHT->AR_DHT Binds AR Androgen Receptor (AR) AR->AR_DHT Binds AR_DHT_N AR-DHT Complex AR_DHT->AR_DHT_N Translocation Five_AR->DHT Finasteride Finasteride Dutasteride Finasteride->Five_AR Inhibit RU505 This compound Clascoterone RU505->AR Inhibit Binding ARE Androgen Response Element (DNA) AR_DHT_N->ARE Binds to Gene_Tx Gene Transcription ARE->Gene_Tx Modulates Miniaturization Hair Follicle Miniaturization Gene_Tx->Miniaturization Leads to

Caption: Androgen receptor signaling pathway in hair follicle miniaturization.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development start Compound Screening binding_assay Target Binding Assay (e.g., AR Competitive Binding) start->binding_assay functional_assay Cell-Based Functional Assay (e.g., Reporter Gene Assay) binding_assay->functional_assay animal_model Animal Model Efficacy (e.g., C57BL/6 Mouse Hair Growth) functional_assay->animal_model toxicity Toxicology & Pharmacokinetics animal_model->toxicity phase1 Phase I (Safety) toxicity->phase1 phase2 Phase II (Efficacy & Dosing) phase1->phase2 phase3 Phase III (Pivotal Trials) phase2->phase3

Caption: General experimental workflow for inhibitor development.

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing experimental data. Below are summarized protocols for key assays cited in the evaluation of these inhibitors.

Androgen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound (e.g., this compound, Clascoterone) to compete with a radiolabeled androgen for binding to the AR.

  • Objective: To determine the binding affinity (IC50 and subsequently Ki) of a test compound for the Androgen Receptor.

  • Materials:

    • Receptor Source: Cytosol prepared from rat ventral prostate tissue, which is rich in AR.[16]

    • Radioligand: A synthetic, high-affinity radiolabeled androgen, such as [³H]-R1881 (Metribolone).

    • Test Compounds: this compound, Clascoterone, etc., dissolved in a suitable solvent (e.g., DMSO) and prepared in serial dilutions.

    • Buffers: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer.

    • Separation Matrix: Hydroxylapatite (HAP) slurry or dextran-coated charcoal to separate receptor-bound from free radioligand.[16]

    • Scintillation Cocktail: For quantifying radioactivity.

  • Procedure:

    • Preparation: A standardized concentration of rat prostate cytosol is incubated in assay tubes on ice.[17]

    • Competition: A fixed concentration of [³H]-R1881 and varying concentrations of the unlabeled test compound (from 10⁻¹⁰ to 10⁻³ M) are added to the tubes.[17] Tubes for determining total binding (only [³H]-R1881) and non-specific binding ( [³H]-R1881 plus a large excess of unlabeled androgen) are included as controls.

    • Incubation: The mixture is incubated, typically overnight at 4°C, to allow binding to reach equilibrium.[16]

    • Separation: The HAP slurry is added to each tube and incubated for a short period. The slurry is then washed multiple times with buffer via centrifugation to remove the unbound radioligand.[16]

    • Quantification: Scintillation cocktail is added to the final HAP pellet, and the radioactivity is measured using a scintillation counter.

    • Data Analysis: The amount of [³H]-R1881 bound is plotted against the log concentration of the test compound. A sigmoidal competition curve is generated, from which the IC50 (the concentration of test compound that displaces 50% of the specifically bound radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

In Vivo Hair Growth Promotion Assay (C57BL/6 Mouse Model)

The C57BL/6 mouse is a standard model for studying hair growth because its hair follicles have a synchronized growth cycle (telogen to anagen).[18][19]

  • Objective: To evaluate the efficacy of a topical compound in promoting hair growth and inducing the anagen phase.

  • Animal Model: 6-7 week old female C57BL/6 mice, at which age their dorsal hair follicles are synchronized in the telogen (resting) phase.[18]

  • Procedure:

    • Anagen Induction: The dorsal hair of the mice is carefully shaved or depilated to synchronize the hair cycle and induce a uniform transition to the anagen phase.[18][20] The pink skin color confirms the telogen phase.

    • Treatment Groups: Mice are randomized into several groups:

      • Vehicle Control (e.g., ethanol/propylene glycol solution).

      • Positive Control (e.g., topical Minoxidil).

      • Test Compound Group(s) (e.g., topical this compound at various concentrations).

    • Compound Application: A defined volume of the test solution is applied topically to the depilated dorsal skin daily for a period of 2-4 weeks.[21]

    • Efficacy Assessment:

      • Gross Observation: The backs of the mice are photographed at regular intervals. Hair growth is often first noted by a darkening of the skin, indicating active anagen follicles.[22] The percentage of hair coverage area is quantified.

      • Histological Analysis: At the end of the study, skin biopsies are taken. The tissue is fixed, sectioned, and stained (e.g., with Hematoxylin & Eosin). Microscopic analysis is performed to determine the number, depth, and diameter of hair follicles and to identify the hair cycle stage (anagen vs. telogen).[22][23]

    • Data Analysis: Quantitative data (e.g., hair coverage area, follicle count, follicle depth) are statistically compared between the treatment and control groups.

References

Navigating the Landscape of Atopic Dermatitis Therapeutics: A Comparative Analysis of Lebrikizumab and Key Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding the initial query for "RU-505": Publicly available data does not indicate the existence of a drug with the identifier "this compound" in clinical development. However, initial research pointed towards "RO5036505," an investigational drug for asthma. Further investigation has revealed that RO5036505 is now known as lebrikizumab , and its primary clinical development has been for the treatment of moderate-to-severe atopic dermatitis (AD). This guide will, therefore, focus on the clinical trial information and comparative results for lebrikizumab in the context of atopic dermatitis.

This guide provides a detailed comparison of lebrikizumab with other leading systemic therapies for moderate-to-severe atopic dermatitis, including dupilumab, tralokinumab, upadacitinib, and abrocitinib. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the current therapeutic landscape.

Comparative Efficacy of Systemic Therapies for Atopic Dermatitis

The following tables summarize the key efficacy and safety data from pivotal Phase 3 clinical trials for lebrikizumab and its principal competitors. These tables are designed for straightforward comparison of primary and secondary endpoints.

Table 1: Efficacy of Lebrikizumab in Moderate-to-Severe Atopic Dermatitis (ADvocate1 & ADvocate2 Trials)

Endpoint (Week 16)ADvocate1: Lebrikizumab (n=283)ADvocate1: Placebo (n=141)ADvocate2: Lebrikizumab (n=281)ADvocate2: Placebo (n=145)
IGA 0/1 (Clear or Almost Clear) 43.1%12.7%33.2%10.8%
EASI-75 58.8%16.2%52.1%18.1%
EASI-90 39.6%8.5%30.2%7.6%
Pruritus NRS (≥4-point improvement) 45.9%13.0%38.0%11.4%

Table 2: Comparative Efficacy of Key Systemic Therapies for Atopic Dermatitis (Pivotal Phase 3 Trial Data at Week 16)

Endpoint (Week 16)Dupilumab (SOLO 1 & 2)Tralokinumab (ECZTRA 1 & 2)Upadacitinib 30 mg (Measure Up 1 & 2)Abrocitinib 200 mg (JADE MONO-1 & 2)
IGA 0/1 38%16%48%44.4%
EASI-75 51%33%70%62.7%
Pruritus NRS (≥4-point improvement) 41%37%60%57.2%

Table 3: Comparative Safety of Key Systemic Therapies for Atopic Dermatitis

Adverse EventLebrikizumab (ADvocate1 & 2)Dupilumab (SOLO 1 & 2)Tralokinumab (ECZTRA 1 & 2)Upadacitinib 30 mg (Measure Up 1 & 2)Abrocitinib 200 mg (JADE MONO-1 & 2)
Conjunctivitis 7.6%10%7.5%8.9%6.9%
Nasopharyngitis 6.4%10%23.3%14.5%12.4%
Headache 4.6%5%9.7%8.2%9.6%
Upper Respiratory Tract Infection 3.5%10%19.8%14.5%7.9%
Nausea N/A2%N/A11.8%15.1%
Acne N/A<1%N/A13.5%6.6%

Experimental Protocols

Lebrikizumab (ADvocate1 & ADvocate2) Experimental Protocol

The ADvocate1 (NCT04146363) and ADvocate2 (NCT04178967) trials were randomized, double-blind, placebo-controlled, parallel-group, Phase 3 studies.

  • Population: Patients aged 12 years and older with moderate-to-severe atopic dermatitis, defined by an Investigator's Global Assessment (IGA) score of 3 or 4, an Eczema Area and Severity Index (EASI) score of ≥16, and body surface area (BSA) involvement of ≥10%.

  • Intervention: Patients were randomized in a 2:1 ratio to receive either lebrikizumab 250 mg or placebo. Lebrikizumab was administered as a 500 mg loading dose at baseline and week 2, followed by 250 mg every two weeks.

  • Primary Endpoints (at Week 16):

    • Proportion of patients achieving an IGA score of 0 (clear) or 1 (almost clear) with a reduction of at least 2 points from baseline.

    • Proportion of patients achieving at least a 75% improvement in the EASI score (EASI-75) from baseline.

  • Key Secondary Endpoints (at Week 16):

    • Proportion of patients achieving EASI-90.

    • Proportion of patients with at least a 4-point improvement in the Pruritus Numeric Rating Scale (NRS).

    • Change from baseline in the Sleep-Loss Scale.

Visualizations: Signaling Pathways and Experimental Workflows

Lebrikizumab's Mechanism of Action: Targeting the IL-13 Signaling Pathway

Lebrikizumab is a high-affinity, humanized monoclonal antibody that selectively binds to and inhibits the activity of interleukin-13 (IL-13). IL-13 is a key cytokine in the pathogenesis of atopic dermatitis, driving multiple aspects of the inflammatory cascade, including type 2 inflammation, barrier dysfunction, and pruritus. The diagram below illustrates the IL-13 signaling pathway and the point of intervention for lebrikizumab.

IL13_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IL-13 IL-13 IL-13Rα1 IL-13Rα1 IL-13->IL-13Rα1 Binds Lebrikizumab Lebrikizumab Lebrikizumab->IL-13 Inhibits Binding IL-4Rα IL-4Rα IL-13Rα1->IL-4Rα TYK2 TYK2 JAK1 JAK1 STAT6 STAT6 JAK1->STAT6 Phosphorylates TYK2->STAT6 Phosphorylates pSTAT6 Phosphorylated STAT6 STAT6->pSTAT6 Nucleus Nucleus pSTAT6->Nucleus Translocates to Gene Transcription Inflammatory Gene Transcription Nucleus->Gene Transcription Initiates

Figure 1: Lebrikizumab's Inhibition of the IL-13 Signaling Pathway
ADvocate Clinical Trial Workflow

The following diagram outlines the logical flow of the ADvocate1 and ADvocate2 clinical trials, from patient screening to the primary endpoint assessment.

ADvocate_Trial_Workflow Screening Patient Screening (IGA ≥3, EASI ≥16, BSA ≥10%) Randomization Randomization (2:1) Screening->Randomization Lebrikizumab_Arm Lebrikizumab 250 mg Q2W (500 mg loading dose at W0, W2) Randomization->Lebrikizumab_Arm Arm A Placebo_Arm Placebo Q2W Randomization->Placebo_Arm Arm B Treatment_Period 16-Week Treatment Period Lebrikizumab_Arm->Treatment_Period Placebo_Arm->Treatment_Period Endpoint_Assessment Primary Endpoint Assessment (Week 16) Treatment_Period->Endpoint_Assessment

Figure 2: Workflow of the ADvocate Phase 3 Clinical Trials

Safety Operating Guide

Navigating the Disposal of RU-505: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

I. Characterization of RU-505 Waste

The first crucial step in any chemical disposal procedure is to characterize the waste.[2] Since the specific hazards of this compound are not fully documented, it should be treated as a hazardous waste until proven otherwise.[3][4][5] This precautionary approach ensures the highest level of safety.

All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6][7]

II. On-site Handling and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.[6][8]

  • Containers : Use only appropriate, leak-proof containers for waste collection. Plastic is often preferred.[2][9] The container must be in good condition, with no cracks or leaks, and have a tightly fitting cap.[4][8]

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration, and the date the waste was first added to the container.[4][8][9] Do not use abbreviations or chemical formulas.[4]

  • Segregation : Store this compound waste separately from other chemical waste streams to avoid accidental mixing of incompatible substances. At a minimum, segregate it from acids, bases, oxidizers, and flammable materials.[8][10]

  • Storage : Waste should be stored in a designated and well-ventilated satellite accumulation area at or near the point of generation.[2] Keep containers off the floor and away from heat or direct sunlight.[5][10]

III. Disposal Procedures

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[2][7][11] Evaporation of chemical waste is also not an acceptable disposal method.[3]

  • Aqueous Solutions : Collect all aqueous solutions containing this compound in a designated hazardous waste container.

  • Organic Solvents : If this compound is dissolved in an organic solvent, collect it in a separate, compatible container for halogenated or non-halogenated solvent waste, as appropriate.[8][10]

  • Solid Waste : Collect solid this compound waste in a clearly labeled, sealed container.[9]

  • Contaminated Materials : Any materials contaminated with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated hazardous waste bag or container.

IV. Decontamination of Containers

Empty containers that held this compound must be decontaminated before disposal.

  • Triple Rinsing : An empty container that held a hazardous waste must be triple rinsed with a solvent capable of removing the chemical.[3][4] The rinsate from this process must be collected and disposed of as hazardous waste.[3][4]

  • Disposal of Rinsed Containers : After triple rinsing and allowing the container to air dry, deface the original label before disposing of it as regular trash or recycling, in accordance with your institution's policies.[3]

V. Professional Waste Disposal

The ultimate disposal of this compound waste must be handled by trained professionals.

  • Contact Environmental Health and Safety (EHS) : Your institution's EHS department is responsible for the collection and proper disposal of hazardous chemical waste.[2] Schedule a pickup for your properly labeled and sealed this compound waste containers.

  • Transportation : Do not transport hazardous waste yourself. EHS personnel are trained in the safe handling and transportation of these materials.[3]

The following table summarizes the key quantitative data and procedural steps for the proper disposal of this compound.

ParameterGuidelineSource
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coat[6][7]
Waste Container Compatible, leak-proof, with a tight-fitting lid[2][4][8]
Waste Labeling "Hazardous Waste," "this compound," concentration, date[4][8][9]
Prohibited Disposal Routes Drain, regular trash, evaporation[2][3][7][11]
Container Decontamination Triple rinse with a suitable solvent[3][4]
Rinsate Management Collect as hazardous waste[3][4]
Final Disposal Through institutional Environmental Health and Safety[2][3]

Experimental Workflow for this compound Disposal

RU505_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Container Select Compatible & Leak-proof Waste Container PPE->Container Label Label Container: 'Hazardous Waste, this compound' Container->Label Aqueous Aqueous this compound Waste Organic Organic this compound Waste Solid Solid this compound & Contaminated Materials Segregate Segregate from Incompatible Chemicals Aqueous->Segregate Organic->Segregate Solid->Segregate Store Store in Designated Satellite Accumulation Area Segregate->Store EHS_Request Request Pickup from Environmental Health & Safety (EHS) Store->EHS_Request EHS_Pickup EHS Collects Waste for Proper Off-site Disposal EHS_Request->EHS_Pickup

Caption: Workflow for the safe disposal of this compound.

Logical Decision Pathway for Chemical Waste

Chemical_Waste_Decision_Pathway Start Chemical Waste Generated Is_Hazardous Is the waste hazardous? Start->Is_Hazardous Treat_As_Hazardous Treat as Hazardous Waste Is_Hazardous->Treat_As_Hazardous Yes / Unknown Non_Hazardous Non-Hazardous Waste Is_Hazardous->Non_Hazardous No Segregate Segregate by Hazard Class (e.g., Flammable, Corrosive) Treat_As_Hazardous->Segregate Institutional_Disposal Dispose per Institutional Guidelines (e.g., trash, drain) Non_Hazardous->Institutional_Disposal Containerize Use Labeled, Compatible Container Segregate->Containerize Store Store in Satellite Accumulation Area Containerize->Store EHS_Disposal Dispose via EHS Store->EHS_Disposal

Caption: Decision pathway for laboratory chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RU-505
Reactant of Route 2
RU-505

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.